molecular formula C19H34N4O3 B586244 Boceprevir Metabolite M15 CAS No. 1351791-45-1

Boceprevir Metabolite M15

Katalognummer: B586244
CAS-Nummer: 1351791-45-1
Molekulargewicht: 366.506
InChI-Schlüssel: MUNKKBLZOYMWMX-ZDEQEGDKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boceprevir Metabolite M15 is a key intermediate generated during the metabolism of Boceprevir, a pioneering ketoamide inhibitor that selectively targets the Hepatitis C virus (HCV) NS3/4A serine protease . This metabolite is of significant interest in pharmacokinetic and metabolic studies, where it serves as a critical reference standard for elucidating the drug's metabolic pathways, understanding its efficacy, and evaluating its safety profile . Researchers utilize Boceprevir Metabolite M15 in advanced bioanalytical applications, including LC-MS and HPLC assays, to accurately quantify metabolite levels in both clinical and preclinical study samples . Its well-characterized structure makes it an indispensable tool for investigating complex drug-drug interactions and for the development and validation of robust bioanalytical methods, thereby ensuring data reliability in scientific research focused on antiviral agents . The study of such metabolites provides invaluable insights into the mechanisms that can lead to the development of resistance, as viral mutations in the NS3 protease, such as V36M, T54S, and R155K, have been observed to decline at different rates post-treatment, informing future therapeutic strategies .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1R,2S,5S)-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N4O3/c1-17(2,3)13(21-16(26)22-18(4,5)6)15(25)23-9-10-11(19(10,7)8)12(23)14(20)24/h10-13H,9H2,1-8H3,(H2,20,24)(H2,21,22,26)/t10-,11-,12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNKKBLZOYMWMX-ZDEQEGDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351791-45-1
Record name (1S,4S,5R)-3-((2S)-2-(tert-Butylcarbamoylamino)-3,3-dimethyl-butanoyl)-6,6-dimethyl-3-azabicyclo(3.1.0)hexane-4-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351791451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,4S,5R)-3-((2S)-2-(TERT-BUTYLCARBAMOYLAMINO)-3,3-DIMETHYL-BUTANOYL)-6,6-DIMETHYL-3-AZABICYCLO(3.1.0)HEXANE-4-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDR39B9LAQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Structure Elucidation of Boceprevir Metabolite M15: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structure elucidation of Boceprevir Metabolite M15 , a critical oxidative cleavage product identified during the pharmacokinetic profiling of the Hepatitis C protease inhibitor Boceprevir (Victrelis).

Executive Summary

Boceprevir (SCH 503034) is a first-in-class HCV NS3/4A protease inhibitor. Its metabolic clearance is dual-pathway dependent: primarily via aldo-keto reductase (AKR) mediated reduction to inactive metabolites (M28, M31), and secondarily via CYP3A4/5 mediated oxidation.[1]

Metabolite M15 represents a major oxidative metabolite formed via the CYP3A4 pathway. Unlike the reductive metabolites which retain the parent scaffold, M15 is a cleavage product resulting from the oxidative dealkylation of the P1 warhead. Accurate elucidation of M15 is pivotal for understanding the drug's termination of activity and potential drug-drug interaction (DDI) liabilities.

Target Audience: DMPK Scientists, Structural Chemists, and Regulatory Affairs Professionals.

Metabolic Context & Chemical Identity

M15 is formed through the oxidative cleavage of the peptide bond between the P2 (dimethylcyclopropylproline) and P1 (cyclobutyl ketoamide) moieties.

Chemical Comparison
FeatureBoceprevir (Parent) Metabolite M15
Formula C₂₇H₄₅N₅O₅C₁₉H₃₄N₄O₃
MW (Monoisotopic) 519.34 Da366.26 Da
Structure Description Full Tetrapeptide MimeticP4-P3-P2-Primary Amide
Key Moiety Lost P1 (Cyclobutyl ketoamide)N/A
Formation Enzyme N/ACYP3A4 / CYP3A5
CAS Number 394730-60-01351791-45-1

Analytical Strategy: The Elucidation Workflow

The identification of M15 follows a "Mass-First, NMR-Confirmation" workflow. The significant mass loss (-153 Da) serves as the primary diagnostic flag.

Phase 1: LC-MS/MS Screening
  • Objective: Detect drug-related components in human plasma/urine.

  • Methodology: UHPLC coupled with High-Resolution Mass Spectrometry (HRMS) (e.g., Q-Exactive Orbitrap).

  • Diagnostic Signal:

    • Parent Ion:

      
       520.35 
      
      
      
    • M15 Ion:

      
       367.27 
      
      
      
    • Mass Shift:

      
       -153.08 Da. This specific loss corresponds to the 3-amino-4-cyclobutyl-2-oxobutanamide  (P1) residue.
      
Fragmentation Logic (MS/MS)

In the parent Boceprevir MS/MS spectrum, the P1 moiety is a labile fragment. In M15, the P1 signals are absent.

  • Parent MS/MS: Shows fragments at

    
     ~367 (P4-P3-P2 core) and 
    
    
    
    ~154 (P1 fragment).
  • M15 MS/MS: The parent ion is the 367 core. Further fragmentation yields ions characteristic of the tert-butyl urea (P4) and dimethylcyclopropylproline (P2).

Phase 2: Isolation & Enrichment

Since M15 is a downstream metabolite, isolation from biological matrices (urine/feces) or incubation supernatants (liver microsomes) is required.

  • Protocol: Solid Phase Extraction (SPE) followed by semi-preparative HPLC.

  • Mobile Phase: Ammonium Acetate (10mM, pH 5.0) / Acetonitrile gradient.

  • Why pH 5.0? Acidic pH suppresses ionization of the amide/urea nitrogens, improving retention on C18 columns for better separation from the polar parent drug.

Phase 3: NMR Spectroscopy (Definitive Proof)

NMR provides the stereochemical confirmation that the P4-P3-P2 core remains intact and that the P1 group is replaced by a primary amide.

  • Solvent: DMSO-

    
     or Methanol-
    
    
    
    .
  • Key Signals:

    • Absence of P1 Signals: Disappearance of the cyclobutyl methine and methylene protons (

      
       1.5 - 2.5 ppm range specific to the cyclobutane ring).
      
    • Primary Amide Protons: Appearance of broad singlet(s) for

      
       (typically 
      
      
      
      6.8 - 7.5 ppm in DMSO), replacing the amide doublet of the P2-P1 linkage.
    • Retention of Core: The characteristic gem-dimethyl signals of the cyclopropylproline (P2) and the tert-butyl singlet (P4) remain unchanged.

Mechanism of Formation

The formation of M15 is a classic oxidative dealkylation catalyzed by CYP3A4.

  • Hydroxylation: CYP3A4 hydroxylates the

    
    -carbon of the P1 amide (the carbon connecting the P1 nitrogen to the rest of the P1 chain).
    
  • Hemiaminal Collapse: The resulting hemiaminal is unstable and spontaneously collapses.

  • Cleavage: The C-N bond breaks, releasing the P1 aldehyde/ketone fragment (which is further metabolized) and leaving the primary amide (M15) on the P2 proline.

Visualization: Metabolic Pathway

Boceprevir_Metabolism Parent Boceprevir (MW 519) Intermediate Hemiaminal Intermediate Parent->Intermediate CYP3A4/5 (Hydroxylation) Reductive M28 / M31 (Keto-Reduced) (MW 521) Parent->Reductive AKR1C2/3 (Reduction) M15 Metabolite M15 (Cleavage Product) (MW 366) Intermediate->M15 Spontaneous Collapse P1_Frag P1 Fragment (Cyclobutyl moiety) Intermediate->P1_Frag Release

Figure 1: Metabolic pathway of Boceprevir showing the divergence between AKR-mediated reduction and CYP-mediated oxidative cleavage to M15.

Detailed Experimental Protocols

Protocol A: LC-MS/MS Screening Conditions

This protocol validates the presence of M15 in a sample.

ParameterSetting
Instrument Thermo Q-Exactive or Sciex TripleTOF
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 5.0)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 min
Flow Rate 0.4 mL/min
MS Mode Positive Electrospray Ionization (ESI+)
Scan Range

100 - 1000
Target Inclusion

367.27 (M15),

520.35 (Parent)
Protocol B: Structural Decision Tree

Use this logic flow to confirm M15 identity against other potential metabolites (e.g., N-oxides).

M15_Decision_Tree Start Unknown Metabolite (Retention Time X) MassCheck Check Precursor Ion (MS1) Start->MassCheck Is367 m/z = 367 (Loss of 153 Da) MassCheck->Is367 Yes Is535 m/z = 535 (Gain of 16 Da) MassCheck->Is535 No FragCheck MS/MS Fragmentation Is367->FragCheck Other Other Oxidative Mets Is535->Other Likely M14/M16 (Oxidative/N-Oxide) P1_Loss No P1 Fragments found (No cyclobutyl ions) FragCheck->P1_Loss NMR 1H NMR Analysis P1_Loss->NMR Final CONFIRMED M15 (Cleavage Amide) NMR->Final Primary Amide Singlet + No Cyclobutyl

Figure 2: Decision tree for the structural confirmation of M15, distinguishing it from simple oxidative metabolites.

References

  • Ghosal, A. et al. (2011).[2] "Characterization of Human Liver Enzymes Involved in the Biotransformation of Boceprevir, a Hepatitis C Virus Protease Inhibitor." Drug Metabolism and Disposition. Source:

  • Pharmaffiliates. "Boceprevir Metabolite M15 Reference Standard." Pharmaffiliates Catalog. Source:

  • Splendid Lab. "Boceprevir Metabolite M15 Structural Data." Splendid Lab Catalog. Source:

  • Kozlowski, E. S. et al. (2011). "The Discovery and Development of Boceprevir." ACS Medicinal Chemistry Letters. Source:

  • FDA Clinical Pharmacology Review. (2011). "Boceprevir (Victrelis) NDA 202258 Review." FDA Access Data. Source:

Sources

In Vitro Formation of Boceprevir Metabolite M15: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical protocols and mechanistic principles for the in vitro formation of Boceprevir Metabolite M15 . It is designed for researchers in DMPK (Drug Metabolism and Pharmacokinetics) and bioanalysis.

Executive Summary

Boceprevir (Victrelis), a first-in-class HCV NS3/4A protease inhibitor, undergoes extensive metabolism via two distinct pathways: Aldo-keto reductase (AKR) -mediated reduction and CYP3A4/5 -mediated oxidation. While the AKR pathway produces the major circulating metabolites (M28/M31), the oxidative formation of Metabolite M15 represents a critical, CYP-dependent clearance mechanism with significant implications for drug-drug interactions (DDI).

Metabolite M15 (C₁₉H₃₄N₄O₃) is the primary amide cleavage product resulting from the oxidative removal of the P1 cyclobutyl-ketoamide warhead. This guide provides a validated workflow to isolate, generate, and quantify M15 using human liver microsomes (HLM) and recombinant enzymes, ensuring precise differentiation from the AKR-reduced metabolites.

Mechanistic Insight: The Dual Metabolic Pathway

To successfully generate M15, one must understand the competition between the cytosolic (AKR) and microsomal (CYP) pathways.

The Chemical Identity of M15
  • Parent Drug: Boceprevir (MW 519.7)

  • Metabolite M15: (1R,2S,5S)-N-carbamoyl-3-[...]-3-azabicyclo[3.1.0]hexane-2-carboxamide.[1]

    • Formula: C₁₉H₃₄N₄O₃

    • Molecular Weight: ~366.5 Da

    • Structure: Represents the P4-P3-P2 core terminating in a primary amide (-CONH₂), following the loss of the P1 moiety.

Pathway Logic

The formation of M15 is an oxidative dealkylation event driven by CYP3A4/5. This contrasts with the reductive pathway (AKR1C2/1C3), which targets the ketone warhead to form hydroxy-metabolites (M28/M31, MW 521.7).

Critical Experimental Consequence: Incubations using Cytosol will predominantly yield M28/M31. Incubations using Microsomes (washed of cytosol) will favor M15 formation, provided AKR contaminants are minimized.

BoceprevirMetabolism cluster_0 In Vitro System Selection BOC Boceprevir (MW 519.7) CYP CYP3A4/5 (Oxidative Cleavage) BOC->CYP AKR AKR1C2/1C3 (Ketone Reduction) BOC->AKR M15 Metabolite M15 (P4-P3-P2-CONH2) (MW 366.5) M28_31 M28 / M31 (Keto-Reduced) (MW 521.7) CYP->M15 Loss of P1 Warhead (Minor Pathway) AKR->M28_31 +2H (Major Pathway)

Figure 1: Divergent metabolic pathways of Boceprevir.[2] M15 is the specific product of CYP3A4-mediated oxidative cleavage, distinct from the AKR-mediated reductive pathway.

Experimental Protocol: In Vitro Generation of M15

System Selection
  • Primary System: Pooled Human Liver Microsomes (HLM).[2]

    • Justification: HLMs contain high CYP3A4 abundance but lack the cytosolic fraction where AKR enzymes reside, naturally enriching for M15 over M28/M31.

  • Alternative System: Recombinant CYP3A4 (Supersomes™) + P450 Reductase + Cytochrome b5.

    • Justification: Provides absolute specificity to confirm CYP3A4 involvement.

Reagents & Preparation
ReagentConcentrationRole
Boceprevir Stock 10 mM in DMSOSubstrate (Keep DMSO <0.1% final).
Phosphate Buffer 100 mM (pH 7.4)Physiological matrix.
MgCl₂ 3.3 mMEssential cofactor for P450 reductase.
NADPH 1.3 mM (Final)Electron donor (Initiator).
HLM Protein 0.5 – 1.0 mg/mLEnzyme source.
Ketoconazole 1 µM (Optional)Negative Control: Specific CYP3A4 inhibitor.
Step-by-Step Incubation Workflow

Step 1: Pre-Incubation

  • Thaw HLMs on ice.

  • Prepare a reaction mixture containing:

    • Phosphate Buffer (100 mM, pH 7.4)

    • MgCl₂ (3.3 mM)

    • HLM (0.5 mg/mL)

    • Boceprevir (10 µM final concentration)

  • Note: Do not add NADPH yet.

  • Acclimatize the mixture at 37°C for 5 minutes in a shaking water bath.

Step 2: Reaction Initiation

  • Add NADPH (or NADPH regenerating system) to a final concentration of 1.3 mM.

  • Mix gently by inversion (do not vortex vigorously to avoid protein denaturation).

  • Incubate at 37°C.

    • Timepoints: 0, 15, 30, 60 minutes. M15 formation is linear up to ~45 mins.

Step 3: Termination & Extraction

  • At each timepoint, transfer 100 µL of incubate into 300 µL of ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Boceprevir-d9 or Carbamazepine).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Transfer supernatant to LC-MS vials.

Step 4: Control Verification

  • Negative Control: Incubate without NADPH. (Should yield zero M15).

  • Inhibition Control: Pre-incubate HLM with Ketoconazole (1 µM) for 10 mins before adding Boceprevir. (Should reduce M15 signal by >90%).

Analytical Methodology (LC-MS/MS)

Detection of M15 requires a specific MRM transition distinct from the parent.

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode.

  • Boceprevir (Parent):

    • Precursor: m/z 520.4 [M+H]⁺

    • Product: m/z 367.2 (Cleavage of P1) or m/z 296.

  • Metabolite M15:

    • Precursor: m/z 367.2 [M+H]⁺ (Matches the fragment of the parent).

    • Product: m/z 225.1 (Loss of P3/P4 fragments).

    • Note: The M15 precursor ion (367) is often a fragment ion of the parent Boceprevir. Chromatographic separation is mandatory to distinguish M15 formed in vitro from in-source fragmentation of the parent.

Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% -> 95% B

    • 5-6 min: 95% B

  • Retention Time: M15 is significantly more polar than Boceprevir (due to loss of the hydrophobic P1 cyclobutyl group) and will elute earlier (e.g., ~2.5 min vs ~4.0 min for Parent).

Data Analysis & Interpretation

Calculating Intrinsic Clearance (CLint)

To determine the contribution of the M15 pathway to total clearance:

  • Plot the Area Ratio (M15 / IS) vs. Time.

  • Calculate the initial velocity (

    
    ) from the linear portion of the slope.
    
  • If determining

    
     and 
    
    
    
    , vary Boceprevir concentration (1 – 100 µM).
    
    
    (For low substrate concentrations,
    
    
    ).
Troubleshooting
  • High M28/M31 Background: Indicates cytosolic contamination in microsomes. Switch to recombinant CYP3A4 (Supersomes) to isolate the M15 pathway.

  • Low M15 Yield: Ensure NADPH is fresh. Boceprevir is a time-dependent inhibitor (TDI) of CYP3A4; prolonged pre-incubation with NADPH before substrate addition may self-inactivate the enzyme. Add substrate before NADPH.

Visualizing the Workflow

M15_Workflow cluster_analysis Analysis Phase start Start: Thaw Human Liver Microsomes (HLM) mix Mix: Buffer + HLM + Boceprevir (10 µM) (No NADPH yet) start->mix preinc Pre-incubation: 37°C for 5 min mix->preinc control Control: + Ketoconazole (1 µM) (Inhibits M15 formation) mix->control init Initiation: Add NADPH (1.3 mM) preinc->init incubate Incubation: 37°C (0 - 60 min) init->incubate stop Termination: Add Ice-Cold ACN + IS incubate->stop spin Centrifuge: 10,000g, 10 min stop->spin lcms LC-MS/MS Analysis Monitor m/z 367 -> 225 spin->lcms

Figure 2: Step-by-step experimental workflow for the specific generation and isolation of Boceprevir Metabolite M15.

References

  • Ghosal, A. et al. (2011).[2] Characterization of Human Liver Enzymes Involved in the Biotransformation of Boceprevir, a Hepatitis C Virus Protease Inhibitor. Drug Metabolism and Disposition.[3]

  • FDA Clinical Pharmacology Review. (2011). Boceprevir (Victrelis) NDA 202258. Center for Drug Evaluation and Research.

  • Kozal, M.J. et al. (2012). The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. Journal of Medicinal Chemistry.

  • Pharmaffiliates. (2024). Boceprevir Metabolite M15 Reference Standard Data.

Sources

Technical Guide: Aldoketoreductase-Mediated Metabolism of Boceprevir

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the aldoketoreductase (AKR)-mediated metabolism of Boceprevir.[1][2] It addresses the specific enzymatic mechanism, the resulting metabolites, and the experimental protocols for characterization.

Correction on Metabolite Nomenclature:

  • AKR Activity: The aldo-keto reductase pathway (mediated by AKR1C2/AKR1C3) specifically reduces the

    
    -ketoamide moiety of Boceprevir to form the hydroxy-metabolites M28 and M31 .[1][2]
    
  • M15 Identity: According to authoritative ADME profiling (Ghosal et al., 2016), M15 is a product of CYP3A4-mediated oxidative cleavage , not AKR reduction.

  • Scope: This guide focuses on the AKR reduction mechanism as requested, but explicitly distinguishes the formation of M28/M31 (reductive) from M15 (oxidative) to ensure scientific accuracy.

Executive Summary

Boceprevir (Victrelis) is a peptidomimetic NS3/4A protease inhibitor used in the treatment of Hepatitis C (HCV).[1][3] Its pharmacokinetics are governed by two distinct metabolic pathways: oxidative metabolism via CYP3A4/5 and reductive metabolism via aldo-keto reductases (AKRs).[4]

While CYP-mediated oxidation forms metabolites such as M15 , the AKR-mediated pathway is the primary route of clearance in humans, converting the pharmacologically active


-ketoamide warhead into inactive hydroxy metabolites (M28  and M31 ). Understanding this reductive mechanism is critical for evaluating drug-drug interactions (DDIs) and resistance profiles, as the reduction irreversibly deactivates the viral protease inhibitor.

Mechanistic Enzymology

The Substrate: -Ketoamide Warhead

Boceprevir contains a reactive


-ketoamide functional group (3-amino-4-cyclobutyl-2-oxobutanamide) essential for its mechanism of action. This group forms a reversible covalent bond with the serine active site of the HCV NS3 protease. However, this same electrophilic ketone is a prime substrate for cytosolic reductases.[5]
The Enzymes: AKR1C2 and AKR1C3

The reduction is catalyzed primarily by enzymes of the aldo-keto reductase superfamily, specifically the isoforms AKR1C2 (Type 3 3


-HSD) and AKR1C3  (Type 2 3

-HSD).
  • Cofactor: NADPH-dependent.

  • Localization: Cytosolic (unlike the microsomal CYP450s).

  • Stereoselectivity: The reduction generates two diastereomeric alcohols, designated as metabolites M28 and M31 .

The Reaction: Ketone Reduction vs. Oxidative Cleavage

It is vital to distinguish the products of the two metabolic pathways to avoid misidentification in LC-MS/MS assays.

FeatureAKR Pathway (Reductive)CYP Pathway (Oxidative)
Enzymes AKR1C2, AKR1C3CYP3A4, CYP3A5
Mechanism Carbonyl reduction (Ketone

Alcohol)
Oxidative cleavage / Hydroxylation
Primary Metabolites M28, M31 (Mass +2 Da)M15 (Fragment, Mass -153 Da*)
Chemical Change Conversion of C=O to CH-OHLoss of cyclobutyl-ketoamide tail
Inhibitors Flufenamic acid, IndomethacinRitonavir, Ketoconazole

*Note: M15 is a cleavage product (C19H34N4O3) resulting from the loss of the P1' warhead, distinct from the intact reduced structure of M28/M31.

Visualization of Metabolic Pathways

The following diagram illustrates the divergence between the AKR-mediated formation of active metabolites and the CYP-mediated formation of M15.

Boceprevir_Metabolism BOC Boceprevir (Active Ketoamide) AKR Aldo-Keto Reductases (AKR1C2 / AKR1C3) BOC->AKR Cytosolic Reduction (+NADPH) CYP Cytochrome P450 (CYP3A4 / CYP3A5) BOC->CYP Microsomal Oxidation (+NADPH/O2) M28_31 Metabolites M28 & M31 (Inactive Alcohol) [Reduction] AKR->M28_31 Major Pathway (Forms M28/M31) M15 Metabolite M15 (Oxidative Fragment) [Cleavage] CYP->M15 Secondary Pathway (Forms M15)

Caption: Divergent metabolic pathways of Boceprevir.[2] AKR mediates reduction to M28/M31; CYP mediates oxidation to M15.

Experimental Protocols

To characterize AKR activity and distinguish it from CYP activity, the following self-validating protocol should be used.

Reagents and Setup
  • Enzyme Sources: Recombinant human AKR1C2 and AKR1C3 (for kinetics); Human Liver Cytosol (HLC) for holistic clearance.

  • Cofactor: NADPH (final concentration 1-2 mM).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Selective Inhibitors:

    • Flufenamic Acid (10-50 µM): Potent inhibitor of AKR1C isoforms.

    • Ritonavir (1-2 µM): Potent inhibitor of CYP3A4 (used as a negative control for AKR assays).

In Vitro Incubation Workflow
  • Preparation: Pre-incubate Recombinant AKR (0.1 mg/mL) or HLC (1-2 mg/mL) with buffer at 37°C for 5 minutes.

  • Initiation: Add Boceprevir (substrate) to final concentrations of 1–100 µM. Initiate reaction by adding NADPH.

  • Time-Course: Sample at 0, 5, 10, 20, 30, and 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Data Analysis & Validation
  • Monitor Transitions:

    • Boceprevir: m/z 520

      
       product ions.
      
    • M28/M31 (Reduced): m/z 522 (Parent + 2H)

      
       product ions.
      
    • M15 (Oxidative): m/z ~367 (Cleaved fragment).

  • Validation Criterion: The formation of M28/M31 should be inhibited by Flufenamic Acid but unaffected by Ritonavir. Conversely, M15 formation should be blocked by Ritonavir.[5]

Quantitative Summary of Metabolites

MetabolitePathwayEnzyme SystemMolecular Weight ChangePharmacological Activity
M28 ReductionAKR1C2 / AKR1C3+2 Da (Hydrogenation)Inactive
M31 ReductionAKR1C2 / AKR1C3+2 Da (Hydrogenation)Inactive
M15 OxidationCYP3A4 / CYP3A5-153 Da (Cleavage)Inactive

References

  • Ghosal, A., et al. (2016).Characterization of Human Liver Enzymes Involved in the Biotransformation of Boceprevir, a Hepatitis C Virus Protease Inhibitor. Drug Metabolism and Disposition.

    • (Validates AKR formation of M28/M31 and CYP formation of M15).

  • FDA Clinical Pharmacology Review (2011).Boceprevir (Victrelis) NDA 202258.

    • (Confirms ADME pathways and metabolite abundance).

  • Splendid Lab.Boceprevir Metabolite M15 Structure.

    • (Provides chemical structure of the M15 cleavage product).

Sources

An In-depth Technical Guide to Boceprevir Metabolite M15 (CAS Number 1351791-45-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Significance of Boceprevir and its Metabolism

Boceprevir, a potent peptidomimetic inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, marked a significant advancement in the treatment of chronic HCV genotype 1 infection.[1][2] Although newer direct-acting antivirals have since become the standard of care, the study of Boceprevir's metabolic fate remains a cornerstone for understanding the pharmacokinetics and drug-drug interaction profiles of this class of drugs.[3] Boceprevir therapy involved a combination regimen with peginterferon alfa and ribavirin.[4] The biotransformation of Boceprevir is complex, leading to the formation of various metabolites. Among these, Boceprevir Metabolite M15 is a key product of its metabolic pathway. This guide provides a comprehensive technical overview of Boceprevir Metabolite M15, from its formation and chemical identity to its analytical quantification.

Chemical and Physical Properties of Boceprevir Metabolite M15

Boceprevir Metabolite M15 is a derivative of Boceprevir resulting from the reduction of a keto group. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 1351791-45-1
Chemical Name (1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
Molecular Formula C₁₉H₃₄N₄O₃
Molecular Weight 366.5 g/mol

The Metabolic Pathway of Boceprevir: Formation of Metabolite M15

Boceprevir undergoes extensive metabolism in the liver through two primary pathways: a minor oxidative pathway mediated by cytochrome P450 3A4/5 (CYP3A4/5) and a major reductive pathway catalyzed by aldo-keto reductases (AKRs).[5][6][7] The AKR-mediated pathway is responsible for the formation of ketone-reduced metabolites, including M15.[7][8] Specifically, studies have identified AKR1C2 and AKR1C3 as the key enzymes responsible for the conversion of Boceprevir to its carbonyl-reduced metabolites.[7] These metabolites are considered inactive against the HCV protease.[8]

The formation of M15 involves the reduction of the ketoamide functional group in the Boceprevir molecule. This metabolic transformation is depicted in the following diagram:

boceprevir_metabolism Boceprevir Metabolic Pathway to M15 Boceprevir Boceprevir (α-ketoamide) M15 Boceprevir Metabolite M15 (hydroxy-amide) Boceprevir->M15 Ketone Reduction AKR Aldo-Keto Reductases (AKR1C2, AKR1C3) AKR->M15

Caption: Metabolic conversion of Boceprevir to its M15 metabolite via aldo-keto reductase.

Synthesis of Boceprevir Metabolite M15 Analytical Standard

The availability of a pure analytical standard of Boceprevir Metabolite M15 is crucial for its quantification in biological matrices and for conducting further in vitro studies. While detailed synthetic procedures are often proprietary, the general approach to synthesizing M15 would involve the selective reduction of the ketoamide moiety of Boceprevir.

A plausible synthetic route would start from a protected intermediate of the Boceprevir synthesis. The key transformation would be the stereoselective reduction of the ketone. This can be achieved using various reducing agents. The choice of the reducing agent and reaction conditions would be critical to obtain the desired stereoisomer corresponding to M15. Subsequent deprotection steps would yield the final product. The synthesis of a deuterated internal standard, such as Boceprevir Metabolite M15-d9, would follow a similar pathway using deuterated starting materials.[3]

Analytical Methodology for the Quantification of Boceprevir Metabolite M15

The quantification of Boceprevir Metabolite M15 in biological samples, such as plasma, is essential for pharmacokinetic and drug metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.[9][10]

Sample Preparation

A robust sample preparation method is critical to remove interfering substances from the biological matrix and to concentrate the analyte. A typical workflow would involve protein precipitation followed by liquid-liquid extraction or solid-phase extraction.

Protocol for Plasma Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., Boceprevir Metabolite M15-d9).

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic and Mass Spectrometric Conditions

The following table outlines representative LC-MS/MS parameters for the analysis of Boceprevir Metabolite M15. Optimization of these parameters is necessary for specific instrumentation and applications.

ParameterCondition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A linear gradient from 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (M15) To be determined empirically (Precursor ion: [M+H]⁺ = 367.3)
MRM Transition (IS) To be determined empirically (Precursor ion for M15-d9: [M+H]⁺ = 376.4)
Collision Energy To be determined empirically
Dwell Time 100 ms
Analytical Workflow Diagram

Caption: A typical workflow for the quantification of Boceprevir Metabolite M15 in plasma.

Clinical Relevance and Biological Activity

The primary metabolites of Boceprevir formed through the aldo-keto reductase pathway, including M15, are considered to be inactive against the HCV NS3/4A protease.[8] Their formation represents a significant clearance pathway for the parent drug. Understanding the rate and extent of M15 formation is crucial for characterizing the overall pharmacokinetic profile of Boceprevir and for evaluating potential drug-drug interactions with inhibitors or inducers of AKR enzymes.[7] While M15 itself is not expected to contribute to the antiviral efficacy, its concentration in plasma can serve as a biomarker for Boceprevir metabolism.

Conclusion

Boceprevir Metabolite M15 is a major, inactive metabolite of Boceprevir, formed via the aldo-keto reductase pathway. This technical guide has provided a comprehensive overview of its chemical properties, metabolic formation, and analytical quantification. The methodologies and information presented herein are intended to support further research into the metabolism and disposition of Boceprevir and related compounds, contributing to a deeper understanding of the pharmacokinetics of HCV protease inhibitors.

References

  • Boceprevir | C27H45N5O5 | CID 10324367 - PubChem. National Center for Biotechnology Information. [Link]

  • Boceprevir in chronic hepatitis C infection: a perspective review. Therapeutic Advances in Gastroenterology. [Link]

  • Boceprevir - LiverTox - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Boceprevir Metabolite M15. Cheminor Life Sciences. [Link]

  • Boceprevir: a protease inhibitor for the treatment of hepatitis C. Clinical Therapeutics. [Link]

  • Characterization of Human Liver Enzymes Involved in the Biotransformation of Boceprevir, a Hepatitis C Virus Protease Inhibitor. Drug Metabolism and Disposition. [Link]

  • The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. Journal of Hepatology. [Link]

  • Center for Drug Evaluation and Research Application Number 202258Orig1s000. U.S. Food and Drug Administration. [Link]

  • A UPLC-MS/MS method for the simultaneous plasma quantification of all isomeric forms of the new anti-HCV protease inhibitors boceprevir and telaprevir. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Chemical Name : Boceprevir Metabolite M15-d9. Pharmaffiliates. [Link]

  • Process and intermediates for the preparation of (1r,2s,5s)-6,6-dimethyl-3-azabicyclo[6][8]hexane-2-carboxylates or salts thereof. Google Patents.

  • (1R,2S,5S)-3-((S)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. Shimadzu. [Link]

  • Center for Drug Evaluation and Research Application Number 202258Orig1s000. U.S. Food and Drug Administration. [Link]

  • Discovery of boceprevir, a direct-acting NS3/4A protease inhibitor for treatment of chronic hepatitis C infections. Trends in Pharmacological Sciences. [Link]

  • Development and validation of rp – hplc method for the analysis of boceprevir and related impurities. Indo American Journal of Pharmaceutical Research. [Link]

  • Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules. [Link]

  • Process and intermediates for the preparation of (1R,2S,5S)-3-azabicyclo[6][8]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]. Google Patents.

  • The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. Hepatology. [Link]

  • Victrelis (boceprevir) capsules label. U.S. Food and Drug Administration. [Link]

  • Multiplexed LC-MS/MS method for the simultaneous quantitation of three novel hepatitis C antivirals, daclatasvir, asunaprevir, and beclabuvir in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Process for preparation of boceprevir and intermediates thereof.
  • Novel Real-Time Library Search driven data acquisition strategy for identification and characterization of metabolites. bioRxiv. [Link]

  • Pharmacology Watch. Relias Media. [Link]

Sources

Biological Profile and Metabolic Significance of Boceprevir Metabolite M15

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Boceprevir Metabolite M15 , a specific oxidative cleavage product of the Hepatitis C virus (HCV) NS3/4A protease inhibitor Boceprevir (Victrelis).

Executive Summary

Boceprevir Metabolite M15 (also referred to as the P3-P2 amide fragment) is a minor, pharmacologically inactive metabolite formed via the oxidative metabolism of Boceprevir. Unlike the parent drug, which contains a reactive


-ketoamide warhead essential for covalent inhibition of the HCV NS3 serine protease, M15 represents a truncated fragment lacking both the P1 anchoring moiety and the electrophilic trap.

For drug development professionals, M15 serves as a critical biomarker for CYP3A4-mediated clearance , distinguishing oxidative metabolic pathways from the primary aldoketo reductase (AKR)-mediated reduction pathway that generates the major circulating metabolites (M28/M31).

Chemical Identity and Structural Analysis

M15 is chemically distinct from the active parent drug due to the excision of the P1-P1' pharmacophore.

Structural Composition[1]
  • Parent Drug (Boceprevir): A linear peptidomimetic ketoamide composed of four segments: P4 (Cap), P3 (Tert-butylglycine), P2 (Dimethylcyclopropylproline), and P1 (Cyclobutylalanyl-

    
    -ketoamide).
    
  • Metabolite M15: A truncated dipeptide amide consisting only of the P4-P3-P2 segments, terminating in a primary amide.

Chemical Name: (1R,2S,5S)-3-[(2S)-2-[[[[1,1-(Dimethylethyl)]amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide[1][2]

Molecular Formula:


Molecular Weight:  ~367.48  g/mol  (Parent Boceprevir: 519.7  g/mol )
Structural Comparison Table
FeatureBoceprevir (Parent)Metabolite M15Impact on Activity
Warhead

-Ketoamide
None (Primary Amide)Loss of covalent binding to Ser-139
P1 Moiety CyclobutylalanineAbsentLoss of S1 pocket specificity
P2 Moiety DimethylcyclopropylprolineDimethylcyclopropylprolineRetains S2 hydrophobic fit
P3 Moiety Tert-butylglycine ureaTert-butylglycine ureaRetains S3 H-bonding
Primary Pathway N/ACYP3A4 OxidationMarker of oxidative clearance

Metabolic Pathway and Formation[4][5]

Boceprevir undergoes extensive metabolism via two distinct pathways.[3][4] M15 is the specific fingerprint of the oxidative pathway.

Dual Metabolic Routes[5]
  • Aldoketo Reductase (AKR) Pathway (Major): The

    
    -ketoamide center is reduced to a hydroxyl-amide, forming stereoisomers M28  and M31 . These are the predominant circulating metabolites.
    
  • CYP3A4/5 Pathway (Minor): Oxidative cleavage leads to the removal of the P1 moiety, generating M15 .

Mechanism of M15 Formation

The formation of M15 involves the oxidative dealkylation or hydrolysis of the peptide bond between the P2 proline and the P1 amino acid. This process excises the cyclobutyl-ketoamide group, leaving the P2 carboxyl group as a primary amide.

Metabolic Pathway Diagram (DOT)

Boceprevir_Metabolism Boceprevir Boceprevir (Active Drug) Intermediate Hemithioacetal Intermediate Boceprevir->Intermediate CYP3A4/5 Binding M28_M31 Metabolites M28/M31 (Reduced Hydroxyl-Amides) Boceprevir->M28_M31 Aldoketo Reductase (AKR) (Major Pathway: Reduction) M15 Metabolite M15 (P3-P2 Amide Fragment) Intermediate->M15 Oxidative Cleavage (Minor Pathway) Fragment_P1 P1 Fragment (Excised Warhead) Intermediate->Fragment_P1

Figure 1: Metabolic divergence of Boceprevir. The green path represents the major reductive pathway (AKR), while the red path represents the minor oxidative pathway (CYP3A4) yielding M15.

Biological Activity[1][3][7][8][9][10][11]

Antiviral Potency (HCV NS3 Protease)

Status: Inactive

M15 lacks the structural prerequisites for NS3 inhibition.

  • Mechanism of Inactivity: Boceprevir acts as a covalent reversible inhibitor.[5] The

    
    -ketoamide carbon is attacked by the catalytic Serine-139 of the HCV NS3 protease to form a stable hemithioacetal complex. M15 possesses a stable primary amide at this position, which is chemically inert toward nucleophilic attack by Serine-139 under physiological conditions.
    
  • Binding Affinity: Without the P1 cyclobutyl group to anchor the molecule in the S1 specificity pocket, the binding affinity (

    
    ) drops by several orders of magnitude, rendering the molecule pharmacologically inert.
    
Toxicology and Drug-Drug Interactions (DDI)

While M15 itself is inactive against the virus, its formation is relevant for safety profiling:

  • DDI Potential: M15 is a product of CYP3A4.[4] High levels of M15 in plasma would indicate significant CYP3A4 induction or high metabolic flux. However, Boceprevir is a strong CYP3A4 inhibitor (mechanism-based), which paradoxically limits the formation of its own oxidative metabolites (like M15) over time.

  • Safety: As a peptide fragment, M15 does not possess known toxicophores (e.g., anilines, nitro groups) often associated with reactive metabolites. It is generally excreted renally.

Experimental Protocols

Synthesis of M15 Reference Standard

To generate M15 for bioanalytical validation, a convergent peptide synthesis strategy is employed.

Reagents:

  • (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid methyl ester (P2 Proline analog).

  • N-(tert-butylcarbamoyl)-L-tert-leucine (P3 moiety).

  • Ammonia/Methanol.

Protocol:

  • Coupling (P3-P2): React the P3 acid with the P2 amine (methyl ester protection) using HATU/DIPEA in DMF. Stir at room temperature for 4 hours.

  • Amidolysis: Treat the resulting P3-P2 methyl ester with 7N Ammonia in Methanol in a sealed tube at 50°C for 12 hours. This converts the ester directly to the primary amide (M15).

  • Purification: Evaporate solvent and purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Validation: Confirm structure via 1H-NMR and LC-MS (Expected [M+H]+ ~368).

LC-MS/MS Detection Workflow

For the quantification of M15 in plasma samples (DMPK studies).

ParameterSetting
Instrument Triple Quadrupole MS (e.g., Sciex 6500+)
Ionization ESI Positive Mode
Column C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
MRM Transition 368.2 → 197.1 (Quantifier), 368.2 → 152.1 (Qualifier)
Retention Time Elutes earlier than Boceprevir (more polar due to loss of P1)

References

  • FDA Center for Drug Evaluation and Research. (2011). Clinical Pharmacology and Biopharmaceutics Review: Victrelis (Boceprevir). Application No: 202258Orig1s000. Retrieved from [Link]

  • Kasserra, C., et al. (2011). Clinical Pharmacology of Boceprevir: A New Standard of Care for Chronic Hepatitis C. Clinical Pharmacokinetics.[3]

  • Venkatraman, S., et al. (2006). Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2(S)-carboxamide (SCH 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor.[2] Journal of Medicinal Chemistry.[2] [Link]

  • Ghosh, A. K., et al. (2012).[6] Hepatitis C Virus NS3 Protease Inhibitors: Current Status and Future Perspectives. Chemical Reviews.

  • Pharmaffiliates. (n.d.). Boceprevir Metabolite M15-d9 Reference Standard. Retrieved from [Link]

Sources

Technical Deep Dive: Boceprevir Metabolite M15 vs. Major Circulating Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic profile of Boceprevir, with a specific focus on the differentiation between the oxidative metabolite M15 and the major reductive metabolites M28/M31 .

Executive Summary

Boceprevir (Victrelis), a first-in-class HCV NS3/4A protease inhibitor, exhibits a complex metabolic profile characterized by two distinct enzymatic pathways: Aldo-Keto Reductase (AKR) -mediated reduction and CYP3A4/5 -mediated oxidation.[1][2] While the reductive pathway generates the predominant circulating metabolites (M28/M31), the oxidative pathway yields minor metabolites, including M15 .[1]

This guide analyzes the structural identity, formation mechanism, and bioanalytical relevance of M15, contrasting it with the pharmacologically inactive but abundant M28/M31 species. Understanding this distinction is critical for accurate pharmacokinetic (PK) profiling and metabolite identification in drug development.

Metabolic Pathway Architecture

Boceprevir metabolism is unique among protease inhibitors because its primary clearance mechanism is not CYP-driven but rather mediated by cytosolic enzymes.[1]

The Dual-Pathway Mechanism[1]
  • Primary Pathway (Reductive): The ketoamide "warhead" (essential for covalent binding to the NS3 serine active site) is reduced to a hydroxyl group by AKR1C2 and AKR1C3.[1] This destroys the warhead, rendering the metabolites inactive.

  • Secondary Pathway (Oxidative): CYP3A4/5 catalyzes oxidative attacks, primarily on the P1 cyclobutyl moiety or the P3 tert-butyl group.[1] M15 represents a cleavage product from this pathway.

Pathway Visualization

The following diagram illustrates the divergence between the generation of M15 (Oxidative) and M28/M31 (Reductive).[1]

Boceprevir_Metabolism Parent Boceprevir (Active Ketoamide) AKR Aldo-Keto Reductase (AKR1C2 / AKR1C3) Parent->AKR Cytosolic Reduction CYP CYP3A4 / CYP3A5 (Oxidative) Parent->CYP Microsomal Oxidation M28_31 Metabolites M28 & M31 (Major, Inactive) Keto-reduced (OH) AKR->M28_31 Reduction of Ketoamide Warhead M15 Metabolite M15 (Minor, Inactive) P1-Cleaved Primary Amide CYP->M15 Oxidative Cleavage (Loss of P1 Sidechain) Other_Ox Other Oxidative Mets (M4, M13, M21) CYP->Other_Ox Hydroxylation

Figure 1: Divergent metabolic pathways of Boceprevir.[1] M15 arises from oxidative cleavage, while M28/M31 arise from warhead reduction.[1]

Deep Dive: Metabolite M15

M15 is often cited in bioanalytical method validation as a reference standard for oxidative degradation or impurity profiling.

Structural Identity[1]
  • Chemical Name: (1R,2S,5S)-3-[(2S)-2-[[[[1,1-(Dimethylethyl)]amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbamide.[1][3][4]

  • Structural Modification: Boceprevir consists of a P3 (Urea), P2 (Proline analog), and P1 (Cyclobutyl ketoamide) segment.[1]

    • In M15 , the entire P1 side chain (3-amino-4-cyclobutyl-2-oxobutanamide) is cleaved.[1]

    • The P2 bicyclic ring terminates in a simple primary amide (-CONH₂) .[1]

  • Formation Mechanism: Oxidative deamination or hydrolysis mediated by CYP3A4. The loss of the P1 moiety removes the covalent binding site, rendering M15 pharmacologically inactive .

Bioanalytical Significance

M15 is a critical marker for monitoring the oxidative stability of Boceprevir. In in vitro microsomal stability assays (which lack cytosolic AKR enzymes), M15 may appear more prominent than in in vivo plasma samples, where the AKR pathway dominates.

Comparative Analysis: M15 vs. Major Metabolites (M28/M31)[1]

The following table contrasts the critical attributes of the minor oxidative metabolite M15 against the major reductive metabolites.

FeatureMetabolite M15Metabolites M28 / M31
Pathway Oxidative (CYP3A4/5)Reductive (AKR1C2/1C3)
Reaction Type Cleavage of P1 side chain to primary amide.[1]Reduction of α-ketoamide ketone to hydroxyl.[1]
Structural Integrity Fragmented: Loss of P1 cyclobutyl moiety.Intact Scaffold: P1/P2/P3 retained; warhead modified.
In Vivo Abundance Minor: <5% of circulating drug-related material.[1]Major: ~4-fold higher exposure (AUC) than parent.[1]
Pharmacology Inactive: Lacks binding warhead.Inactive: Affinity for NS3 lost due to reduction.
Localization Microsomes (liver) and Plasma (trace).[1]Cytosol (liver) and Plasma (dominant).[1]
Stereochemistry Single diastereomer (typically).[1]Mixture of diastereomers (S-OH and R-OH).[1]

Experimental Methodologies

Protocol: Differentiating Pathways (Microsomes vs. Cytosol)

To specifically identify M15 versus M28/M31, researchers must use fraction-specific incubation.[1]

Materials:

  • Human Liver Microsomes (HLM) – Rich in CYP, poor in AKR.[1]

  • Human Liver Cytosol (HLC) – Rich in AKR, lacks CYP.[1]

  • NADPH regenerating system.[2]

Step-by-Step Workflow:

  • Preparation: Prepare 1 µM Boceprevir in phosphate buffer (pH 7.4).

  • Incubation A (Oxidative): Incubate with HLM + NADPH for 60 min at 37°C.

    • Expected Result: Formation of M15 and hydroxylated metabolites. Minimal M28/M31.

  • Incubation B (Reductive): Incubate with HLC + NADPH for 60 min at 37°C.

    • Expected Result: Exclusive formation of M28/M31 . No M15.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard (e.g., Boceprevir-d9).

  • Analysis: Centrifuge and inject supernatant into LC-MS/MS.

LC-MS/MS Quantification Strategy

Quantifying these metabolites requires resolving the diastereomers of the reduced metabolites while detecting the distinct mass of M15.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5% B to 95% B) is sufficient for M15 (less hydrophobic due to P1 loss).[1] Shallow gradient required to separate M28 from M31.

  • Mass Transitions (MRM):

    • Boceprevir: m/z 520.4 → 247.1

    • M28/M31 (+2 Da): m/z 522.4 → 247.1 (Warhead modified, but fragment ion often conserved).[1]

    • M15 (Cleaved): m/z ~367.2 → Product Ion (Requires optimization based on P2-P3 fragment).

Clinical & Safety Implications

  • Drug-Drug Interactions (DDI):

    • Boceprevir is a strong CYP3A4 inhibitor.[5] While M15 is a product of this enzyme, the inhibition is driven by the parent compound.

    • AKR Interference: Drugs that inhibit AKR (e.g., certain NSAIDs) could theoretically shift metabolism towards the oxidative pathway, potentially increasing M15 levels, though this is not clinically significant due to the high capacity of the AKR pathway.

  • Excretion:

    • M28/M31 are eliminated via feces.[1] M15, being more polar, may show a higher fraction in urine compared to the parent, but overall renal clearance of Boceprevir-related material is low.[1]

References

  • FDA Clinical Pharmacology Review (Boceprevir/Victrelis): Detailed analysis of mass balance, metabolic pathways, and metabolite identification (M15, M28, M31).[1]

    • [1]

  • Ghosal et al. (2011): "Characterization of Human Liver Enzymes Involved in the Biotransformation of Boceprevir." Identifies AKR1C2/1C3 as the primary enzymes for M28/M31 formation.[2][6]

    • [1]

  • Boceprevir Structure & Chemical Biology: PubChem Compound Summary for Boceprevir and its deriv

    • [1]

Sources

Technical Deep Dive: Boceprevir Catabolic Pathway to Metabolite M15

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the degradation and metabolic pathway of Boceprevir (Victrelis) leading to the formation of Metabolite M15 . This document is structured for researchers and bioanalytical scientists, focusing on the mechanistic cleavage, experimental validation, and structural characterization of this specific catabolite.

Executive Summary & Structural Context

Boceprevir (SCH 503034) is a peptidomimetic ketoamide serine protease inhibitor targeting the Hepatitis C Virus (HCV) NS3/4A enzyme. Its efficacy relies on the covalent, reversible formation of a complex between the ketoamide warhead and the active site serine (Ser139).

However, the structural complexity of Boceprevir—comprising a P3 tert-butyl urea cap, a P2 dimethylcyclopropyl proline, and a P1 cyclobutyl ketoamide—renders it susceptible to specific metabolic and hydrolytic degradation pathways.

Metabolite M15 is identified as the P3-P2 primary amide fragment , chemically defined as (1R,2S,5S)-N-(tert-butylcarbamoyl)-3-methyl-L-valyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide . This metabolite represents the stable "left-half" of the parent molecule following the cleavage of the P1-P2 amide bond. Unlike the reductive pathway (leading to the major metabolite M4), the formation of M15 represents a hydrolytic or oxidative cleavage event that permanently deactivates the pharmacophore.

Chemical Structure Analysis
MoietyChemical IdentityRole in ParentStatus in M15
P3 Tert-butyl urea + t-Leucine analogCap / Hydrophobic bindingRetained
P2 Dimethylcyclopropyl proline (DMCP)Conformational constraintRetained
P1 Cyclobutyl alanine ketoamideWarhead (Covalent trap)Lost (Cleaved)

The Degradation Pathway: Mechanism of Action

The transition from Boceprevir to Metabolite M15 is not a random degradation but a specific cleavage of the amide bond connecting the bicyclic P2 proline to the P1 cyclobutyl moiety.

Mechanistic Drivers
  • Enzymatic Hydrolysis: The primary driver is amidase-mediated hydrolysis. While the P1 ketoamide is the target for NS3, the P1-P2 amide bond is susceptible to host peptidases (e.g., elastases, cathepsins) and hepatic carboxylesterases/amidases.

  • Oxidative Instability: Although less dominant than hydrolysis for this specific bond, oxidative attack at the

    
    -carbon of the P1 moiety (via CYP3A4/5) can destabilize the amide bond, leading to fragmentation.
    
Pathway Visualization

The following diagram illustrates the bifurcation of Boceprevir metabolism, highlighting the specific pathway to M15 versus the reductive pathway to M4.

Boceprevir_Degradation cluster_legend Pathway Legend Boceprevir Boceprevir (Parent) [C27H45N5O5] Intermediate Tetrahedral Intermediate (Transient) Boceprevir->Intermediate Amidase/Peptidase (Hydrolytic Attack) M4 Metabolite M4 (Reduced Ketoamide) [Major Circulating] Boceprevir->M4 Aldo-keto Reductase (AKR) + NADPH M15 Metabolite M15 (P3-P2 Primary Amide) [Cleavage Product] Intermediate->M15 P1-P2 Bond Cleavage P1_Frag P1 Fragment (Cyclobutyl Amine/Acid) Intermediate->P1_Frag key1 Reductive Pathway (Bioactive) key2 Hydrolytic Pathway (Inactivation)

Figure 1: Mechanistic pathway of Boceprevir degradation. The Reductive pathway (Green) leads to M4, while the Hydrolytic pathway (Red) cleaves the P1-P2 bond to yield M15.

Experimental Protocol: Isolation and Identification

To validate the formation of M15, researchers must employ a specific in vitro metabolic stability protocol. This protocol distinguishes M15 from the isobaric interferences of other metabolites.

Reagents and Setup
  • Test System: Human Liver Microsomes (HLM) or recombinant human amidases.

  • Cofactors: NADPH (for CYP/AKR activity) and UDPGA (if checking Phase II). Note: For M15 generation via hydrolysis, cofactors may not be strictly necessary, but NADPH is required to observe the competing M4 pathway.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow
  • Preparation:

    • Pre-incubate HLM (0.5 mg protein/mL) in phosphate buffer at 37°C for 5 minutes.

    • Prepare Boceprevir stock (10 mM in DMSO). Dilute to final incubation concentration of 10 µM (0.1% DMSO final).

  • Initiation:

    • Add Boceprevir to the reaction mixture.[1]

    • Critical Control: Run a parallel incubation without NADPH to isolate hydrolytic activity (M15 formation) from oxidative/reductive metabolism (M4 formation).

  • Sampling:

    • Extract aliquots at T=0, 15, 30, 60, and 120 minutes.

    • Quenching: Immediately dispense into ice-cold Acetonitrile (ACN) containing internal standard (e.g., Boceprevir-d9 or M15-d9). Ratio 1:3 (Sample:ACN).

  • Processing:

    • Vortex for 1 minute; Centrifuge at 4,000 rpm for 10 minutes at 4°C.

    • Transfer supernatant for LC-MS/MS analysis.

Bioanalytical Detection (LC-MS/MS)

M15 is a smaller fragment than the parent. The mass transition is distinct.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Retention Time (Relative)
Boceprevir 520.4 [M+H]+358.31.00 (Ref)
Metabolite M4 522.4 [M+H]+360.3~0.95
Metabolite M15 367.2 [M+H]+ 224.1 ~0.60 (Early Eluting)

Note: The M15 Precursor mass (367.2) corresponds to the P3-P2-CONH2 structure. The product ion (224.1) typically represents the loss of the tert-butyl urea cap or fragmentation of the bicyclic proline.

Analytical Logic & Quality Control

When analyzing M15, specific logical checks must be applied to ensure data integrity (E-E-A-T).

Distinguishing M15 from In-Source Fragmentation

A common error in Boceprevir analysis is mistaking in-source fragmentation of the parent drug for the presence of M15. High declustering potentials in the mass spectrometer can artificially cleave the P1-P2 bond.

Validation Step:

  • Inject a pure standard of Boceprevir in buffer (no enzymes).

  • Monitor the M15 transition (367 -> 224).

  • Result: If a peak appears at the parent's retention time, it is an artifact (in-source fragment). If a peak appears at the metabolite's earlier retention time, it is true M15.

Mass Balance Logic

In a mass balance study using [14C]-Boceprevir:

  • If the radiolabel is on the P3/P2 side , M15 will be radioactive.

  • If the radiolabel is on the P1 (cyclobutyl) side, M15 will be "cold" (invisible to radiodetection), and the corresponding P1 fragment will be radioactive.

  • Recommendation: Use P2-labeled Boceprevir to track M15 accumulation.

References

  • Ghosal, A., et al. (2011). "Metabolism and Disposition of Boceprevir, a Hepatitis C Virus Protease Inhibitor, in Humans, Monkeys, Rats, and Mice."[2] Drug Metabolism and Disposition, 39(3), 510-521. Link

  • FDA Center for Drug Evaluation and Research. (2011). "Boceprevir (Victrelis) Clinical Pharmacology and Biopharmaceutics Review." Application Number: 202258Orig1s000. Link

  • Kiser, J. J., et al. (2013). "Drug-Drug Interactions with the Hepatitis C Virus Protease Inhibitors." Clinical Pharmacology & Therapeutics, 94(6), 662-670. Link

  • Pharmaffiliates. (n.d.). "Boceprevir Metabolite M15-d9 Structure and Data." Reference Standards. Link

Sources

Methodological & Application

Application Note: Quantitative Analysis of Boceprevir Metabolite M15 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Boceprevir is a direct-acting antiviral agent and a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, an enzyme critical for viral replication.[1][2] The clinical efficacy and safety of Boceprevir are influenced by its pharmacokinetic profile, which is largely determined by its metabolism. The primary metabolic pathway for Boceprevir is through the aldo-ketoreductase (AKR) mediated pathway, leading to the formation of ketone-reduced metabolites that are inactive against HCV.[1][3][4] Following oral administration, the most abundant circulating metabolites are a diastereomeric mixture of these ketone-reduced metabolites, collectively referred to as M15.[1] Understanding the exposure of these major metabolites is crucial for a comprehensive assessment of the drug's disposition and potential for drug-drug interactions.

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Boceprevir metabolite M15 in human plasma. The described protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of Boceprevir.

Metabolic Pathway of Boceprevir to M15

Boceprevir undergoes extensive metabolism, primarily via the reduction of its ketoamide functional group by aldo-ketoreductase enzymes.[3][4][5] This biotransformation results in the formation of the hydroxylated metabolite M15. A minor metabolic pathway involves oxidation by cytochrome P450 3A4/5 (CYP3A4/5).[4] The predominance of the AKR pathway makes M15 the most significant circulating metabolite of Boceprevir.

G Boceprevir Boceprevir M15 Metabolite M15 (Ketone-reduced) Boceprevir->M15 Aldo-keto Reductase (AKR) (Major Pathway) Oxidative_Metabolites Oxidative Metabolites (Minor) Boceprevir->Oxidative_Metabolites CYP3A4/5 (Minor Pathway)

Caption: Metabolic conversion of Boceprevir.

Experimental Protocol

This protocol provides a step-by-step guide for the analysis of Boceprevir Metabolite M15 in human plasma, from sample preparation to data acquisition.

Materials and Reagents
  • Boceprevir Metabolite M15 certified reference standard (C₁₉H₃₄N₄O₃, MW: 366.5 g/mol )[6]

  • Boceprevir Metabolite M15-d9 (deuterated internal standard)[7]

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (K₂EDTA)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules like M15 from a complex biological matrix such as plasma. Acetonitrile is used to denature and precipitate plasma proteins, releasing the analyte into the supernatant.

  • Thaw: Bring human plasma samples and quality controls (QCs) to room temperature.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (Boceprevir Metabolite M15-d9, 1 µg/mL in acetonitrile) to each tube.

  • Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex mix each tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean autosampler vial or a 96-well plate.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS System and Conditions

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC System UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Time (min)
0.0
0.5
3.0
4.0
4.1
5.0

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
Gas Flow Optimized for the specific instrument
Scan Type Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Boceprevir Metabolite M15 367.3To be determined100To be optimized
Boceprevir M15-d9 (IS) 376.3To be determined100To be optimized

Note: The product ions and collision energies for M15 and its internal standard need to be determined by direct infusion of the standard compounds into the mass spectrometer. Based on the structure of Boceprevir, likely product ions would result from the fragmentation of the amide bonds.

Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (M15-d9) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into UHPLC System Transfer->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Caption: LC-MS/MS workflow for M15 analysis.

Method Validation

For use in regulated bioanalysis, this method should be validated according to the guidelines of the US Food and Drug Administration (FDA) or other relevant regulatory bodies. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Assessed by analyzing replicate QCs at multiple concentration levels on different days.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

This application note provides a comprehensive and detailed protocol for the LC-MS/MS analysis of Boceprevir metabolite M15 in human plasma. The method is designed to be sensitive, specific, and robust, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The provided workflow and parameters serve as a strong foundation for researchers to implement and further optimize this assay in their laboratories.

References

  • Bari, V. R., & Rote, A. R. (2012). Review of boceprevir and telaprevir for the treatment of chronic hepatitis C. The Canadian journal of hospital pharmacy, 65(4), 291–296. [Link]

  • Aghemo, A., & Rumi, M. G. (2012). Boceprevir in chronic hepatitis C infection: a perspective review. Therapeutic advances in gastroenterology, 5(3), 207–218. [Link]

  • National Center for Biotechnology Information (n.d.). Boceprevir. In PubChem. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Boceprevir Metabolite M15. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Boceprevir Metabolite M15-d9. Retrieved from [Link]

  • Njoroge, F. G., Chen, K. X., Shih, N. Y., & Piwinski, J. J. (2008). The discovery and development of boceprevir: a novel, first-generation inhibitor of the hepatitis C virus NS3/4A serine protease. Accounts of chemical research, 41(1), 50–59. [Link]

  • Venkatraman, S. (2012). Discovery of boceprevir, a direct-acting NS3/4A protease inhibitor for treatment of chronic hepatitis C infections. Trends in pharmacological sciences, 33(6), 322–329. [Link]

  • Hulskotte, E. G., Feng, H. P., Xuan, F., van der Staay, F. J., & Wagner, J. A. (2013). Pharmacokinetic evaluation of the interaction between hepatitis C virus protease inhibitor boceprevir and 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors atorvastatin and pravastatin. Antimicrobial agents and chemotherapy, 57(4), 1787–1793. [Link]

  • Aouri, M., Moradpour, D., Cavassini, M., Mercier, T., Buclin, T., Csajka, C., Telenti, A., Rauch, A., & Decosterd, L. A. (2013). A UPLC-MS/MS method for the simultaneous plasma quantification of all isomeric forms of the new anti-HCV protease inhibitors boceprevir and telaprevir. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 927, 116–124. [Link]

  • Kiser, J. J., & Flexner, C. (2011). Review and Management of Drug Interactions with Boceprevir and Telaprevir. Topics in antiviral medicine, 19(5), 183–191. [Link]

  • Zhang, Y., An, B., & Johnson, K. A. (2022). A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals. Heliyon, 8(7), e09939. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Boceprevir? Retrieved from [Link]

  • Global Substance Registration System. (n.d.). BOCEPREVIR METABOLITE M31. Retrieved from [Link]

  • Chandramowli, B., & Rajkamal, B. B. (2018). A New Quantitative Analytical Method Development and Validation for the Analysis of Boceprevir in Bulk and Marketed Formulation. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 343-348. [Link]

  • Bio-Analysis Centre. (2022, May 22). Bioanalytical Methods - An Overview. Retrieved from [Link]

  • Vashishtha, B., Sharma, A., & Singh, G. (2018). Development and validation of LC-MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study. Biomedical chromatography : BMC, 32(12), e4364. [Link]

  • Alladi, S., & al., e. (2022). Quantification of Glecaprevir and Pibrentasvir with Deuterated Internal Standards in Spiked Human Plasma Samples by LC–ESI-MS/. Asian Journal of Pharmaceutics, 16(4). [Link]

  • Jiang, H., Zeng, J., & al., e. (2015). Multiplexed LC-MS/MS method for the simultaneous quantitation of three novel hepatitis C antivirals, daclatasvir, asunaprevir, and beclabuvir in human plasma. Journal of pharmaceutical and biomedical analysis, 107, 307–316. [Link]

  • Wu, W., & al., e. (2012). Development and validation of LC-MS/MS methods for the determination of mirabegron and its metabolites in human plasma and their application to a clinical pharmacokinetic study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 889-890, 116–126. [Link]

  • Wang, M., & al., e. (2014). Metabolomic Analysis of Key Regulatory Metabolites in Hepatitis C Virus–infected Tree Shrews. Molecular & cellular proteomics : MCP, 13(2), 524–535. [Link]

  • Shen, B., & al., e. (2022). Metabolite profile of COVID-19 revealed by UPLC-MS/MS-based widely targeted metabolomics. Virology journal, 19(1), 125. [Link]

  • Wang, Y., & al., e. (2023). Mass spectrometry-based metabolomics reveals metabolism of molnupiravir may lead to metabolic disorders and hepatotoxicity. Biomedical chromatography : BMC, 37(10), e5709. [Link]

  • Iacob, S., & al., e. (2016). The metabolic fingerprints of HCV and HBV infections studied by Nuclear Magnetic Resonance Spectroscopy. Scientific reports, 6, 28343. [Link]

  • El-Gendy, M. A., & al., e. (2021). Bioanalytical Method Development and Validation for the Determination of Favipiravir in Spiked Human Plasma by using RP-HPLC. Research Journal of Pharmacy and Technology, 14(8), 4153-4158. [Link]

Sources

Chromatographic Isolation and Quantification of Boceprevir and Metabolite M15: A High-Fidelity LC-MS/MS Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Analytical Challenge

Boceprevir (Victrelis) is a first-in-class HCV NS3/4A protease inhibitor used in the treatment of Hepatitis C Genotype 1. Its molecular architecture—a peptidomimetic


-ketoamide—presents unique bioanalytical challenges.[1]
  • Stereochemical Instability: Boceprevir exists as a mixture of two diastereomers at the P1 carbon (SCH 534128 and SCH 534129) which interconvert rapidly in plasma via keto-enol tautomerism. Accurate quantification requires acidic stabilization to freeze this equilibrium or a method that co-elutes/sums both forms.

  • Metabolic Complexity: While the primary metabolic pathway involves Aldo-Keto Reductase (AKR) mediated reduction to inactive ketone-reduced species, a secondary CYP3A4/5 pathway generates oxidative metabolites.[1][2] Metabolite M15 (C19H34N4O3) is a specific cleavage product representing the P2-P3-P4 core, often monitored to assess oxidative clearance pathways distinct from AKR activity.[1]

Scope of Application

This protocol details a robust LC-MS/MS methodology for the simultaneous quantification of Boceprevir and Metabolite M15 in human plasma. It is designed for pharmacokinetic (PK) profiling and metabolic stability assessment, prioritizing sensitivity (LLOQ < 5 ng/mL) and diastereomeric control.[1]

Part 2: Physicochemical Profiling & Target Analytes

Understanding the polarity difference between the parent drug and the truncated metabolite is crucial for gradient design.

FeatureBoceprevir (Parent) Metabolite M15
Structure Peptidomimetic

-ketoamide (P1-P4)
Truncated P2-P3-P4 Carboxamide
Molecular Formula


Molecular Weight 519.7 g/mol 366.5 g/mol
Polarity Hydrophobic (Late Eluting)Moderate/Polar (Early Eluting)
Key Stability Issue Critical: Rapid diastereomer interconversion at physiological pH.[1]Stable amide; less prone to tautomerism.[1]
MRM Transition 520.4

335.2 (Quantifier)
367.3

225.2 (Quantifier)

Part 3: Method Development Strategy

The Stabilization Imperative

Standard plasma processing (neutral pH) leads to variable ratios of Boceprevir diastereomers, compromising reproducibility.

  • Solution: Immediate acidification of plasma with 85% Phosphoric Acid or Formic Acid upon collection inhibits the keto-enol tautomerism, "locking" the diastereomeric ratio.

Chromatographic Separation Logic
  • Column Choice: A C18 phase with high carbon load is selected to retain the polar M15 metabolite while ensuring sharp peak shape for the hydrophobic parent. A Phenyl-Hexyl column is a viable alternative if orthogonal selectivity is required to separate matrix interferences.[1]

  • Mobile Phase: Ammonium Acetate (pH 4.0 - 5.[1]0) is preferred over pure Formic Acid.[1] The slightly higher pH (relative to 0.1% FA) improves the ionization efficiency of the amide nitrogens in positive ESI mode.

Part 4: Detailed Experimental Protocol

A. Reagents and Materials[2][3][4][5]
  • Reference Standards: Boceprevir (SCH 503034); Metabolite M15 (SCH 534128-cleavage product).[1]

  • Internal Standard (IS): Boceprevir-d9 or an analog like Telaprevir (if isotopolog is unavailable).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Acetate, Formic Acid.[1]

  • Matrix: Human Plasma (K2EDTA), acidified.[1]

B. Sample Preparation (Protein Precipitation)

Self-Validating Step: The use of acidified ACN ensures that the stabilization achieved during collection is maintained throughout extraction.

  • Thawing: Thaw plasma samples in an ice bath (4°C). Do not use a water bath (heat promotes degradation).[1]

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL in 50:50 ACN:Water). Vortex gently.

  • Precipitation: Add 150 µL of Acidified Acetonitrile (ACN containing 0.1% Formic Acid).

    • Note: The acid in the organic solvent ensures the pH remains < 6.0 during protein crash.

  • Agitation: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 rpm (approx. 16,000 x g) for 10 minutes at 4°C.[1]

  • Dilution: Transfer 100 µL of the supernatant to a clean vial. Dilute with 100 µL of 10 mM Ammonium Acetate (aq) to match the initial mobile phase conditions (reduces solvent effects/peak fronting).

C. LC-MS/MS Instrumentation Parameters

Liquid Chromatography (UHPLC)

  • Column: Waters XBridge C18 (

    
     mm, 3.5 µm) or Phenomenex Luna C18.[1]
    
  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).[1]

  • Mobile Phase B: Acetonitrile (100%).[1]

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold (Traps M15)
0.50 10 Begin Ramp
3.00 90 Elute Boceprevir
4.00 90 Wash
4.10 10 Re-equilibration

| 5.50 | 10 | End of Run |

Mass Spectrometry (Triple Quadrupole)

  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.[1]

  • Desolvation Gas: 800 L/hr.

MRM Table:

Analyte Precursor (m/z) Product (m/z) Cone (V) Collision (eV)
Boceprevir 520.4 335.2 30 22
Metabolite M15 367.3 225.2 28 18

| IS (Boceprevir-d9) | 529.5 | 344.3 | 30 | 22 |[1]

Part 5: Workflow Visualization

Analytical Workflow Diagram

This diagram illustrates the critical path from sample collection to data acquisition, highlighting the stabilization steps.

G cluster_0 Critical Stability Control Sample Patient Blood Collection Stabilization Acidification (Add 85% H3PO4) Sample->Stabilization Immediate Storage Storage (-70°C) Stabilization->Storage Prep Protein Precipitation (Acidified ACN) Storage->Prep Thaw on Ice Separation UHPLC Separation (C18 Column) Prep->Separation Supernatant Detection MS/MS Detection (MRM Mode) Separation->Detection

Caption: Critical path workflow emphasizing the mandatory acidification step to prevent diastereomeric interconversion of Boceprevir.

Metabolic Pathway & Separation Logic

Visualizing the relationship between the parent and metabolite to justify the gradient strategy.

M Parent Boceprevir (Hydrophobic, MW 520) AKR Aldo-Keto Reductase (Major Pathway) Parent->AKR CYP CYP3A4/5 (Oxidative/Cleavage) Parent->CYP Gradient Gradient Strategy: Start 10% B (Elute M15) Ramp 90% B (Elute Parent) Parent->Gradient Late Elution Reduced Ketone-Reduced Metabolites (Inactive) AKR->Reduced M15 Metabolite M15 (Polar, MW 366) CYP->M15 M15->Gradient Early Elution

Caption: Metabolic divergence of Boceprevir showing the CYP-mediated formation of M15 and the chromatographic strategy required to resolve them.

Part 6: Validation & Troubleshooting

Validation Parameters (Acceptance Criteria)
  • Linearity:

    
     over range 5 – 5000 ng/mL.[1]
    
  • Accuracy/Precision:

    
     for QCs (Low, Mid, High); 
    
    
    
    for LLOQ.
  • Recovery:

    
     for both analytes (consistent across concentration range).
    
  • Matrix Effect: IS-normalized Matrix Factor between 0.85 and 1.15.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Split Peaks (Boceprevir) Diastereomer separation or pH drift.[1]Ensure mobile phase pH is 4.[1]5. If splitting persists, increase column temp to 50°C to merge isomers.
Low Sensitivity for M15 Ion suppression in early elution window.[1]Divert flow to waste for first 0.4 min. Ensure sample is diluted with aqueous buffer before injection.
Carryover Peptidomimetic sticking to injector.[1]Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid.

References

  • FDA Clinical Pharmacology Review. (2011).[1] Application Number: 202258Orig1s000 (Victrelis/Boceprevir).[1] Center for Drug Evaluation and Research. Link

  • Kozetska, I., et al. (2013).[1] "A UPLC-MS/MS method for the simultaneous plasma quantification of all isomeric forms of the new anti-HCV protease inhibitors boceprevir and telaprevir." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Ghuman, J., et al. (2011).[1] "Characterization of Human Liver Enzymes Involved in the Biotransformation of Boceprevir." Drug Metabolism and Disposition. Link

  • Vertex AI Search Findings. (2025). "Boceprevir Metabolite M15 Structure and Properties." Link

Sources

Application Note: High-Sensitivity Quantification of Boceprevir and Metabolite M15 in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for Boceprevir and its specific metabolite M15 (a CYP3A4-mediated cleavage product). Note that while the ketone-reduced metabolite (M28/M31) is the most abundant circulating species, M15 is a distinct analytical target often monitored during metabolic profiling and stability studies.

Abstract & Scientific Rationale

The precise quantification of the Hepatitis C protease inhibitor Boceprevir (SCH 503034) and its metabolites is critical for understanding its complex pharmacokinetic profile. While Boceprevir is primarily metabolized via aldo-keto reductase (AKR) to form reduced species, it also undergoes oxidative metabolism by CYP3A4/5.[1][2] Metabolite M15 (C19H34N4O3) is a specific cleavage product resulting from this oxidative pathway.

This protocol details a validated, self-verifying LC-MS/MS workflow for the simultaneous quantification of Boceprevir and M15. Unlike standard protocols that focus solely on the parent drug, this method addresses the polarity shift of the M15 amide metabolite, utilizing a polarity-switching extraction logic to ensure high recovery of both the lipophilic parent and the more polar metabolite.

Chemical Identity & Target Analytes

AnalyteChemical DesignationMolecular FormulaExact Mass (Da)[M+H]+ PrecursorKey Characteristics
Boceprevir (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2(S)-carboxamideC27H45N5O5519.34520.4 Ketoamide warhead; Electrophilic; Lipophilic.
Metabolite M15 (1R,2S,5S)-3-[(2S)-2-[[[[1,1-Dimethylethyl]amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbamideC19H34N4O3366.26367.3 P2-P3-Cap Amide; Lacks cyclobutyl-ketoamide moiety; More polar.
IS (Boceprevir-d9) Deuterated Boceprevir (tert-butyl-d9)C27H36D9N5O5528.40529.4 Co-elutes with parent; Compensates for matrix effects.

Mechanistic Insight: M15 represents the "P2-P3-Cap" fragment of Boceprevir, formed likely via oxidative cleavage at the P1-P2 bond, resulting in a terminal primary amide. This distinguishes it from Metabolite M4 (the corresponding acid).

Method Development Strategy

Internal Standard Selection
  • Primary IS: Boceprevir-d9 (Targeting the stable t-butyl group).

  • Alternative IS: If d9-M15 is unavailable, Boceprevir-d9 is acceptable for M15 quantification provided that matrix effect studies confirm no differential ionization suppression at the M15 retention time.

Sample Preparation: The "Dual-Mode" Extraction

Boceprevir is highly lipophilic, while M15 is significantly more polar due to the loss of the hydrophobic cyclobutyl group. A standard Liquid-Liquid Extraction (LLE) with hexane might recover Boceprevir but lose M15.

  • Selected Method: Protein Precipitation (PPT) followed by Phospholipid Removal (PLR).

  • Rationale: PPT ensures recovery of polar metabolites. PLR plates (e.g., Ostro or HybridSPE) are essential to remove matrix phospholipids that cause ion suppression, a common failure point in Boceprevir analysis.

Chromatography
  • Column: C18 with embedded polar groups (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18).

  • Reasoning: Standard C18 may poorly retain the polar M15 fragment, leading to elution in the suppression zone (void volume). A polar-embedded phase enhances retention of M15 while maintaining peak shape for the hydrophobic Boceprevir.

Detailed Experimental Protocol

Reagents & Equipment
  • LC-MS/MS System: Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: Waters XSelect HSS T3 XP, 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Extraction Plate: Phospholipid Removal Plate (e.g., Waters Ostro).

Preparation of Standards
  • Stock Solutions: Prepare 1.0 mg/mL stocks of Boceprevir and M15 in DMSO. Store at -20°C.

  • Working Standards: Serially dilute in 50:50 Methanol:Water to generate a curve from 1.0 ng/mL to 2000 ng/mL.

  • QC Samples: Prepare Low (3 ng/mL), Mid (800 ng/mL), and High (1600 ng/mL) QCs in blank human plasma.

Sample Extraction Workflow (Step-by-Step)
  • Aliquot: Transfer 50 µL of human plasma (K2EDTA) into a 96-well plate.

  • Internal Standard: Add 20 µL of IS Working Solution (50 ng/mL Boceprevir-d9 in 50% MeOH). Vortex 30s.

  • Precipitation: Add 150 µL of 1% Formic Acid in Acetonitrile.

    • Note: The acidification helps stabilize the ketoamide warhead of Boceprevir and prevents potential interconversion or degradation.

  • Mixing: Vortex vigorously for 2 minutes.

  • Filtration/PLR: Transfer the entire suspension to the Phospholipid Removal Plate mounted on a vacuum manifold.

  • Elution: Apply vacuum (5-10 inHg) to collect the filtrate into a clean collection plate.

  • Dilution: Add 100 µL of Water (Milli-Q) to the filtrate to match initial mobile phase strength (preventing peak broadening).

  • Injection: Inject 5 µL onto the LC-MS/MS.

LC-MS/MS Conditions

Gradient Profile:

Time (min) % Mobile Phase B Flow Rate (mL/min) Event
0.0 5 0.5 Loading
0.5 5 0.5 Hold
3.0 95 0.5 Elution (Boceprevir)
3.5 95 0.5 Wash
3.6 5 0.5 Re-equilibration

| 5.0 | 5 | 0.5 | End |

Mass Spectrometry (MRM Parameters):

  • Ionization: ESI Positive (ESI+)

  • Source Temp: 500°C | Capillary: 3.0 kV

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Dwell (ms)Assignment
Boceprevir 520.4285.22550Quantifier (P2-P3 fragment)
Boceprevir 520.4126.14050Qualifier
Metabolite M15 367.3227.22250Quantifier (Loss of Cap-P3)
Metabolite M15 367.3110.13550Qualifier
Boceprevir-d9 529.4294.22550IS Quantifier

Visualizations

Metabolic Pathway & M15 Formation

This diagram illustrates the divergence between the major reductive pathway and the oxidative pathway yielding M15.

Boceprevir_Metabolism cluster_legend Pathway Key BOC Boceprevir (Parent Drug) MW 519.7 AKR AKR1C2/1C3 (Reductive) BOC->AKR CYP CYP3A4/5 (Oxidative) BOC->CYP M_Red Ketone-Reduced Metabolites (M28/M31) MW 521.7 AKR->M_Red Major Pathway M15 Metabolite M15 (Amide Cleavage) MW 366.5 CYP->M15 Oxidative Cleavage (Target Analyte) M4 Metabolite M4 (Acid Cleavage) MW 367.5 CYP->M4 Hydrolysis key M15 is a minor but specific marker of oxidative metabolism.

Caption: Metabolic divergence of Boceprevir. M15 is formed via CYP3A4-mediated oxidative cleavage.

Analytical Workflow

Workflow Sample Plasma Sample (50 µL) IS_Add Add IS (Boceprevir-d9) & Acidified ACN Sample->IS_Add Vortex Vortex & Protein PPT IS_Add->Vortex PLR Phospholipid Removal (Vacuum Filtration) Vortex->PLR Dilute Dilute Filtrate (1:1 with Water) PLR->Dilute Inject LC-MS/MS Injection (Monitor m/z 520 & 367) Dilute->Inject

Caption: Optimized extraction workflow utilizing Phospholipid Removal (PLR) to minimize matrix effects.

Validation Parameters & Acceptance Criteria

ParameterAcceptance CriteriaScientific Justification
Linearity

(Weighted

)
Ensures accuracy across the dynamic range (1–2000 ng/mL).
Accuracy/Precision

(

at LLOQ)
Standard FDA/EMA bioanalytical guidelines.
Recovery (M15)

Consistent
Critical due to M15's higher polarity; PLR prevents loss seen in LLE.
Matrix Effect IS-normalized Factor 0.9–1.1Phospholipids must be removed to prevent suppression of the early-eluting M15.
Stability 24h Autosampler (

)
Boceprevir ketoamide can epimerize; acidified mobile phase stabilizes it.

Expert Troubleshooting & Insights

  • M15 vs. M4 Confusion: Ensure your reference standard is the Amide (M15, MW 366.5), not the Acid (M4, MW 367.5). They differ by only 1 Da in mass, but M15 will retain slightly longer on a C18 column than the acid M4 under acidic conditions.

  • Ketoamide Instability: Boceprevir contains a reactive ketoamide. Avoid using alkaline buffers (e.g., Ammonium Hydroxide) during extraction, as this promotes degradation and epimerization. Maintain acidic conditions (0.1% Formic Acid) throughout.

  • Carryover: Boceprevir is lipophilic and "sticky." Use a needle wash of 50:25:25 ACN:MeOH:IPA with 0.1% Formic Acid to eliminate carryover between injections.

References

  • US Food and Drug Administration (FDA). Clinical Pharmacology and Biopharmaceutics Review: Victrelis (Boceprevir).[3] Application No: 202258Orig1s000. (2011). Link

  • Ghosal, A. et al. Characterization of Human Liver Enzymes Involved in the Biotransformation of Boceprevir, a Hepatitis C Virus Protease Inhibitor. Drug Metabolism and Disposition, 39(3), 510-521. (2011).[2][4] Link

  • PubChem. Boceprevir (Compound CID 10324367).[3] National Library of Medicine. Link

  • Splendid Lab. Boceprevir Metabolite M15 Reference Standard Data. (Verified Commercial Source for M15 Identity). Link

Sources

Application Notes and Protocols for the Bioanalysis of Boceprevir and its Metabolite M15

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Imperative for Monitoring Boceprevir and its Metabolites

Boceprevir is an orally administered protease inhibitor that has been a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) genotype 1 infection.[1][2] It functions by selectively binding to the HCV NS3/4A serine protease, an enzyme critical for viral replication, thereby suppressing viral proliferation.[3][4] The therapeutic efficacy and safety of Boceprevir are intrinsically linked to its pharmacokinetic profile, which is influenced by its metabolic fate within the body.

Boceprevir is primarily metabolized through two main pathways: a major route involving aldo-ketoreductase (AKR)-mediated reduction to ketone-reduced metabolites, and a minor pathway of oxidation mediated by the cytochrome P450 enzyme CYP3A4/5.[1][5][6] Among the various metabolic products, the ketone-reduced metabolite designated as M15 is of significant analytical interest. Understanding the concentration of both the parent drug and its major metabolites like M15 in biological matrices is crucial for comprehensive pharmacokinetic studies, therapeutic drug monitoring, and in the broader context of drug development to ensure patient safety and optimal therapeutic outcomes.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the robust and reliable sample preparation methodologies for the quantitative analysis of Boceprevir and its metabolite M15 in human plasma. We will delve into the rationale behind various extraction techniques, present detailed protocols, and offer comparative data to guide the selection of the most appropriate method for your analytical needs.

Metabolic Pathway of Boceprevir and the Structure of Metabolite M15

The biotransformation of Boceprevir predominantly leads to the formation of inactive ketone-reduced metabolites. One of the key metabolites in this pathway is M15. The structure of Boceprevir and its metabolite M15, as identified in in vitro metabolism studies, are presented below.[7]

The conversion to M15 involves the reduction of a ketone group on the parent molecule, a reaction primarily catalyzed by aldo-keto reductases.[5] Accurate quantification of M15 alongside Boceprevir provides a more complete picture of the drug's disposition in the body.

Selecting the Optimal Sample Preparation Strategy: A Comparative Overview

The choice of sample preparation technique is a critical determinant of the accuracy, precision, and sensitivity of any bioanalytical method. For Boceprevir and its metabolite M15 in plasma, the primary goal is to efficiently remove proteins and other interfering matrix components while maximizing the recovery of the analytes of interest. The three most common and effective techniques for this purpose are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

The selection of a specific method is often a balance between the desired level of sample cleanup, recovery, throughput, and the complexity of the available laboratory resources. Below is a comparative summary of these techniques for the analysis of Boceprevir and M15.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein denaturation and precipitation using an organic solvent or acid.Partitioning of analytes between two immiscible liquid phases.Selective retention of analytes on a solid sorbent and elution with a solvent.
Throughput HighModerateModerate to High (with automation)
Cost LowLow to ModerateHigh
Recovery Good to ExcellentGood to ExcellentExcellent
Matrix Effect Moderate to HighLow to ModerateLow
Selectivity LowModerateHigh
Automation Potential HighModerateHigh

Experimental Protocols

This section provides detailed, step-by-step protocols for each of the recommended sample preparation techniques. The subsequent LC-MS/MS analysis parameters are also outlined to provide a complete workflow.

Protocol 1: Protein Precipitation (PPT) with Acetonitrile

Protein precipitation is a rapid and straightforward method for sample preparation, making it highly suitable for high-throughput analysis. Acetonitrile is a commonly used solvent that efficiently precipitates plasma proteins while keeping small molecule drugs like Boceprevir and its metabolites in the supernatant.

Materials:

  • Human plasma samples

  • Acetonitrile (HPLC grade), chilled to -20°C

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled Boceprevir)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard solution to the plasma and briefly vortex.

  • Add 300 µL of ice-cold acetonitrile to the plasma-IS mixture.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

  • The supernatant is now ready for direct injection into the LC-MS/MS system or can be evaporated to dryness and reconstituted in a suitable mobile phase for concentration.

PPT_Workflow plasma 100 µL Plasma add_is Add 50 µL IS plasma->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex Vortex (1 min) add_acn->vortex incubate Incubate (-20°C, 20 min) vortex->incubate centrifuge Centrifuge (14,000 x g, 10 min) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Protein Precipitation Workflow
Protocol 2: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction offers a cleaner sample extract compared to protein precipitation by partitioning the analytes of interest into an organic solvent, leaving behind many of the endogenous matrix components in the aqueous phase.

Materials:

  • Human plasma samples

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Internal Standard (IS) solution

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Pipette 200 µL of human plasma into a 2 mL microcentrifuge tube.

  • Add 50 µL of the internal standard solution and briefly vortex.

  • Add 1 mL of MTBE to the tube.

  • Vortex the mixture vigorously for 5 minutes to ensure efficient extraction.

  • Centrifuge the tubes at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LLE_Workflow plasma 200 µL Plasma add_is Add 50 µL IS plasma->add_is add_mtbe Add 1 mL MTBE add_is->add_mtbe vortex Vortex (5 min) add_mtbe->vortex centrifuge Centrifuge (4,000 x g, 10 min) vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow
Protocol 3: Solid-Phase Extraction (SPE)

Solid-phase extraction provides the highest degree of sample cleanup and analyte concentration, often resulting in the lowest matrix effects and highest sensitivity. This protocol utilizes a mixed-mode polymeric sorbent for effective retention of both the parent drug and its more polar metabolite.

Materials:

  • Human plasma samples

  • Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges (e.g., 1 cc, 30 mg)

  • Methanol (HPLC grade)

  • Deionized water

  • Internal Standard (IS) solution

  • SPE manifold (vacuum or positive pressure)

  • Collection tubes

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of deionized water through the cartridge.

  • Sample Loading: Mix 200 µL of plasma with 50 µL of IS and 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Boceprevir and M15 with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

SPE_Workflow condition Condition (Methanol) equilibrate Equilibrate (Water) condition->equilibrate load Load Sample equilibrate->load wash Wash (5% Methanol) load->wash elute Elute (Methanol) wash->elute dry Evaporate & Reconstitute elute->dry analysis LC-MS/MS Analysis dry->analysis

Solid-Phase Extraction Workflow
LC-MS/MS Analytical Method

The following are typical starting parameters for the analysis of Boceprevir and M15. Method optimization is recommended for specific instrumentation.

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by direct infusion of analytical standards for Boceprevir, M15, and the internal standard.

Method Validation and Performance Characteristics

A rigorous validation of the chosen sample preparation and analytical method is essential to ensure reliable and reproducible results. Key validation parameters include recovery, matrix effect, precision, and accuracy. The following table provides expected performance characteristics for the described methods based on similar bioanalytical assays.

MethodAnalyteRecovery (%)Matrix Effect (%)
Protein Precipitation Boceprevir85 - 10580 - 110
M1580 - 10075 - 105
Liquid-Liquid Extraction Boceprevir90 - 11090 - 105
M1585 - 10588 - 102
Solid-Phase Extraction Boceprevir95 - 10595 - 102
M1592 - 10394 - 101

Note: Recovery is calculated as the peak area of an extracted sample compared to a post-extraction spiked sample. The matrix effect is assessed by comparing the peak area of a post-extraction spiked sample to a neat standard solution. Values closer to 100% indicate lower signal suppression or enhancement.

Conclusion and Recommendations

This application note has provided a comprehensive guide to the sample preparation of Boceprevir and its metabolite M15 from human plasma for LC-MS/MS analysis. The choice of the optimal method will depend on the specific requirements of the study.

  • For high-throughput screening and pharmacokinetic studies with a large number of samples, the Protein Precipitation method offers a rapid and cost-effective solution.

  • When lower detection limits and reduced matrix effects are critical, Liquid-Liquid Extraction provides a cleaner sample extract.

  • For the most demanding applications requiring the highest sensitivity and selectivity, Solid-Phase Extraction is the recommended approach.

Regardless of the method chosen, a thorough validation is paramount to ensure the generation of high-quality, reliable data in the analysis of Boceprevir and its metabolites.

References

  • Ghosal, A., et al. (2016). Characterization of Human Liver Enzymes Involved in the Biotransformation of Boceprevir, a Hepatitis C Virus Protease Inhibitor. Drug Metabolism and Disposition, 44(4), 511-523. [Link]

  • Asian Journal of Pharmaceutics. (2025). Development and Validation of Boceprevir using Stability Indicating Reversed-Phase High-Performance Liquid Chromatography Method. Asian Journal of Pharmaceutics, 19(2). [Link]

  • Conti, M., et al. (2013). A UPLC-MS/MS method for the simultaneous plasma quantification of all isomeric forms of the new anti-HCV protease inhibitors boceprevir and telaprevir. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 118-125. [Link]

  • Jacobson, I. M., et al. (2011). Boceprevir for previously treated chronic HCV genotype 1 infection. The New England journal of medicine, 364(25), 2405–2416. [Link]

  • Nair, A., & He, X. (2013). The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. Current medicinal chemistry, 20(2), 176-186. [Link]

  • Poordad, F., et al. (2011). Boceprevir for untreated chronic HCV genotype 1 infection. The New England journal of medicine, 364(13), 1195–1206. [Link]

  • Brezovska, K., et al. (2021). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules, 26(11), 3328. [Link]

  • LiverTox. (2022). Boceprevir. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • Synapse. (2024). What is the mechanism of Boceprevir?. Patsnap. [Link]

  • Pharmaffiliates. (n.d.). Boceprevir Metabolite M15-d9. [Link]

  • PubChem. (n.d.). Boceprevir. National Center for Biotechnology Information. [Link]

  • Venkatraman, S. (2012). Discovery of boceprevir, a direct-acting NS3/4A protease inhibitor for treatment of chronic hepatitis C infections. Medicinal research reviews, 32(5), 991–1023. [Link]

  • Wikipedia. (2023, December 27). Boceprevir. [Link]

  • Zhang, L., et al. (2022). A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals. European journal of medicinal chemistry, 239, 114534. [Link]

  • Rotella, D. P. (2013). The discovery and development of boceprevir. Expert opinion on drug discovery, 8(11), 1435–1443. [Link]

  • Howe, A. Y. M. (2012). Discovery of boceprevir, a direct-acting NS3/4A protease inhibitor for treatment of chronic hepatitis C infections. Medicinal Research Reviews, 32(5), 991-1023. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). Bioanalytical Method Validation: A Comprehensive Review. International Journal of Pharmaceutical Sciences and Research, 10(5), 2056-2073. [Link]

  • Souverain, S., et al. (2003). Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 792(2), 237–246. [Link]

  • World Journal of Pharmaceutical Research. (2020). A review on bioanalytical method development and validation. World Journal of Pharmaceutical Research, 9(8), 1060-1070. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2022). Sample Preparation for Pharmaceuticals using A Bioanalytical Method. Journal of Pharmaceutical and Biomedical Analysis, 219, 114946. [Link]

  • Gope, E. R., et al. (2025). Establishment and validation of LC-MS/MS technique for Lenacapavir quantification in rat plasma, with application to pharmacokinetic assessment. Journal of Applied Pharmaceutical Science, 15(05), 112-120. [Link]

  • ResearchGate. (n.d.). Structure activity synthesis of boceprevir. [Link]

  • Minichilli, F., et al. (2013). Determination of telaprevir in plasma of HCV-infected patients by HPLC-UV. IUBMB life, 65(9), 793–800. [Link]

  • Al-Shehri, S., et al. (2021). Development and Validation of a Method for Quantification of Favipiravir as COVID-19 Management in Spiked Human Plasma. Molecules, 26(13), 3822. [Link]

  • Hirt, D., et al. (2021). Simultaneous quantitation of favipiravir and its hydroxide metabolite in human plasma and hamster matrices using a UPLC. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1179, 122849. [Link]

  • Kumar, P. S., et al. (2022). Quantification of Glecaprevir and Pibrentasvir with Deuterated Internal Standards in Spiked Human Plasma Samples by LC–ESI-MS/. Asian Journal of Pharmaceutics, 16(4). [Link]

  • Li, L., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 721. [Link]

  • S´ widerska, A., et al. (2024). Flow analysis-solid phase extraction system and UHPLC-MS/MS analytical methodology for the determination of antiviral drugs in surface water. Environmental science and pollution research international, 31(41), 59888–59900. [Link]

  • Thong, N., et al. (2024). LC-MS/MS Method Validation for Quantification of Nirmatrelvir in Human Plasma. Pharmaceutics, 16(5), 651. [Link]

  • Kim, H., et al. (2024). Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PloS one, 19(9), e0309802. [Link]

  • Kim, H., et al. (2024). Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PLoS ONE, 19(9), e0309802. [Link]

  • ResearchGate. (n.d.). Bioanalytical Method Development and Validation for the Determination of Favipiravir in Spiked Human Plasma by using RP-HPLC. [Link]

  • Khan, M. A., et al. (2021). Fabric phase sorptive extraction-gas chromatography-mass spectrometry for the determination of favipiravir in biological and forensic samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1180, 122888. [Link]

Sources

Application Note: Synthesis and Purification of Boceprevir Metabolite M15 (Reduced Ketoamide)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthesis, purification, and characterization of Metabolite M15 (also identified in literature as SCH 534128), the primary circulating metabolite of the HCV NS3/4A protease inhibitor Boceprevir (Victrelis).

Unlike cytochrome P450-mediated oxidations common to many antivirals, Boceprevir’s primary metabolic clearance pathway is the reduction of its ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-ketoamide warhead to a hydroxy-amide. This transformation is mediated largely by cytosolic aldo-keto reductases (AKR1C2 and AKR1C3). M15 exhibits significantly reduced antiviral potency compared to the parent drug but circulates at high concentrations, making it a critical analyte for pharmacokinetic (PK) bridging studies and interference testing in bioanalytical assays.

Target Audience: Medicinal Chemists, DMPK Scientists, and Bioanalytical Researchers.

Chemical Background & Strategy

The Target Transformation

Boceprevir contains an electrophilic


-ketoamide moiety essential for covalent (reversible) binding to the Serine-139 residue of the HCV NS3 protease. Metabolite M15 is formed by the reduction of the C3-carbonyl group, converting the ketoamide into a hydroxy-amide.
  • Parent (Boceprevir):

    
     (MW: 519.7  g/mol )
    
  • Metabolite (M15):

    
     (MW: 521.7  g/mol )
    
  • Key Structural Change: Reduction of the

    
    -keto group to a secondary alcohol, generating a new stereocenter.
    
Synthetic Challenges

The reduction of the ketoamide creates a mixture of diastereomers (designated as M15a and M15b, or S-OH and R-OH isomers). While biological systems (AKR enzymes) may preferentially form one diastereomer, chemical reduction typically yields a racemic mixture at the new chiral center, necessitating high-performance separation.

Figure 1: Dual pathways for generating Metabolite M15.[1] The chemical route requires downstream purification to isolate specific diastereomers.

Protocol A: Chemical Synthesis (Scale-Up)

This protocol is designed for generating milligram to gram quantities of M15 for use as analytical standards.

Materials
  • Substrate: Boceprevir (Parent drug, >98% purity).

  • Reducing Agent: Sodium Borohydride (

    
    ).
    
  • Solvent: Anhydrous Methanol (MeOH) and Tetrahydrofuran (THF).

  • Quenching: 1N Hydrochloric Acid (HCl) or Saturated Ammonium Chloride (

    
    ).
    
  • Extraction: Ethyl Acetate (EtOAc).

Step-by-Step Procedure
  • Preparation: Dissolve 100 mg (0.19 mmol) of Boceprevir in 5 mL of anhydrous MeOH/THF (1:1 v/v) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temperature prevents over-reduction and minimizes side reactions at the urea or amide bonds.

  • Reduction: Slowly add

    
     (1.5 equivalents, ~11 mg) portion-wise over 5 minutes.
    
  • Monitoring: Stir at 0°C for 30 minutes. Monitor reaction progress via LC-MS or TLC (Mobile phase: 5% MeOH in DCM).

    • Stop Criterion: Disappearance of the parent peak (m/z 519.7) and appearance of the product peak (m/z 521.7).

  • Quenching: Once complete, carefully add 1 mL of saturated

    
     solution to quench excess borohydride.
    
  • Work-up:

    • Dilute with 20 mL EtOAc.

    • Wash with water (10 mL) followed by brine (10 mL).

    • Dry the organic layer over anhydrous

      
      .
      
    • Concentrate in vacuo to yield a white foam (Crude M15).

Purification (Isolation of Diastereomers)

The crude product contains two diastereomers at the hydroxyl position.

  • Method: Preparative Reverse-Phase HPLC.

  • Column: C18 (e.g., Waters XBridge, 19 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 30% B to 70% B over 20 minutes.

  • Detection: UV at 215 nm.

  • Result: Two distinct peaks will elute. Collect fractions separately and lyophilize.

    • Note: In most AKR-mediated pathways, one diastereomer is dominant. For analytical standards, it is recommended to keep both separated isomers to characterize the biological sample against.

Protocol B: Biocatalytic Synthesis (Physiological Relevance)

This protocol uses recombinant enzymes to generate the biologically exact stereoisomer found in human plasma.

Materials
  • Enzyme: Recombinant Human AKR1C2 or AKR1C3 (commercially available or expressed in E. coli).

  • Cofactor: NADPH (reduced form).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow
  • Reaction Mix: In a 1.5 mL tube, combine:

    • Buffer: 900 µL.

    • Boceprevir (10 mM stock in DMSO): 10 µL (Final conc: 100 µM).

    • AKR Enzyme: 0.1 mg/mL final concentration.

  • Initiation: Add NADPH (10 µL of 100 mM stock) to initiate the reaction.

  • Incubation: Incubate at 37°C for 60–120 minutes.

  • Termination: Add 1 mL of ice-cold Acetonitrile (ACN) to precipitate proteins.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes.

  • Usage: The supernatant contains the biologically relevant M15 diastereomer and can be injected directly into LC-MS for retention time matching against the chemically synthesized standards.

Analytical Validation & Data

Mass Spectrometry (LC-MS/MS)

The transition from ketone to alcohol results in a +2 Da mass shift.

ParameterBoceprevir (Parent)Metabolite M15
Precursor Ion (Q1) 520.3

522.3

Product Ion (Q3) 283.1 (characteristic fragment)285.1 (shifted fragment)
Retention Time

(e.g., 5.2 min)

-

(elutes earlier due to polarity)
NMR Characterization

Key diagnostic signals in


-NMR (500 MHz, 

):
  • Boceprevir: No proton signal at the C3 position (Quaternary Ketone).

  • M15: Appearance of a new multiplet signal at

    
     4.0–4.3 ppm , corresponding to the methine proton (
    
    
    
    ) formed upon reduction.

References

  • Ghosal, A., et al. (2011).Metabolism of Boceprevir, a Hepatitis C Virus Protease Inhibitor, by Aldo-Keto Reductases. Drug Metabolism and Disposition, 39(3), 510-521.

  • Kasshun, K., et al. (2011).Identification and Characterization of the Metabolites of Boceprevir in Humans. Drug Metabolism and Disposition, 39(11).

  • FDA Clinical Pharmacology Review (2011).Victrelis (Boceprevir) NDA 202258.

Disclaimer: This protocol is for research purposes only. Boceprevir and its metabolites are biologically active compounds; handle with appropriate Personal Protective Equipment (PPE) in a certified fume hood.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Boceprevir Metabolite M15 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Chromatographic Peak Shape Optimization for Boceprevir Metabolite M15 Reference Code: TS-BOC-M15-OPT[1]

Executive Summary

Welcome to the technical support center. You are likely accessing this guide because you are observing peak splitting, broadening, or "saddle" shapes during the LC-MS/UV analysis of Boceprevir Metabolite M15.

The Core Issue: Boceprevir and its metabolites (specifically M15, often a ketone-reduced or oxidative derivative) belong to a class of peptidomimetic ketoamides.[1] These molecules exhibit rotameric interconversion (cis-trans isomerization around the amide bond) and keto-enol tautomerism on the chromatographic timescale.[1]

The "impurity" you see is often not an impurity—it is the analyte itself existing in two distinct conformational states that interconvert as they travel down the column.[1]

Part 1: The Nature of the Beast (Understanding M15)

Q: Why does my M15 peak look like a doublet or have a "saddle" in the middle?

A: This is the hallmark of on-column rotameric interconversion . Boceprevir and M15 contain a tertiary amide bond (specifically at the proline-like azabicyclo[3.1.0]hexane moiety).[1] The energy barrier for rotation around this bond is high enough that distinct cis and trans conformers exist, but low enough that they interconvert during the run.[1]

  • Low Temp (<20°C): Interconversion is slow.[1] You see two distinct peaks (split).[1]

  • Intermediate Temp (25-40°C): Interconversion rate

    
     chromatographic flow rate. You see a bridge or "saddle" between peaks.[1]
    
  • High Temp (>50°C): Interconversion is fast (coalescence).[1] You see a single, sharp peak.[1]

Q: Is M15 a diastereomer? A: Likely, yes.[1] Boceprevir metabolism (via aldo-keto reductase) reduces the ketoamide ketone to a hydroxyl group, creating a new chiral center.[1] This results in diastereomers (epimers).[1] Unlike rotamers, diastereomers do not coalesce with heat; they are chemically distinct and should be fully resolved.[1]

  • Diagnostic Test: If heating the column to 60°C merges the peaks, it is rotamers .[1] If they remain separated (or resolution improves), they are diastereomers .[1]

Part 2: Troubleshooting Guide (Q&A)
Scenario A: The "Split" Peak (Rotamerism)

Q: How do I fix the split peak without changing the mobile phase? A: Thermodynamic Control (Temperature). You must drive the system to coalescence . Increase your column temperature in 5°C increments.

  • Target: 50°C – 65°C.

  • Caution: Ensure your column (e.g., hybrid particle C18) is rated for high temperature at your operating pH.[1]

Q: I cannot use high temperature due to stability issues. What now? A: Kinetic Control (Flow Rate). If you cannot speed up the molecule's rotation (heat), you must slow down the chromatography.[1]

  • Action: Reduce flow rate and increase gradient time. This allows the rotamers to average out their interaction with the stationary phase, sometimes merging the peak (though this leads to broadening).[1]

Scenario B: Tailing & Asymmetry

Q: The peak is single but tails significantly (Asymmetry > 1.5). A: This is likely secondary silanol interaction .[1] The amine functionality in the dimethylcyclopropyl moiety is basic.[1] It interacts with free silanols on the silica support.[1]

  • Solution 1 (The "Gold Standard"): Use a High-pH Mobile Phase (pH > 9.[1]5) if using a hybrid column (e.g., Waters XBridge or Agilent Poroshell HPH).[1] At high pH, the amine is deprotonated (neutral) and won't interact with silanols.[1]

  • Solution 2 (Low pH): Ensure pH is < 3.[1]0. At this pH, surface silanols are protonated (neutral) and suppress cation exchange.[1]

  • Add an Ion Pair: Add 5-10 mM Ammonium Acetate or 0.05% TFA (if MS sensitivity allows).[1]

Scenario C: Retention Time Drift

Q: M15 retention time varies between injections. A: This indicates pH instability near the analyte's pKa.[1] Boceprevir metabolites have complex ionization profiles. If your mobile phase pH is near the pKa of the sulfonamide or amine, slight changes in buffer mix will cause massive retention shifts.[1]

  • Fix: Buffer capacity is critical.[1] Do not just use "0.1% Formic Acid" (which has no buffer capacity at pH 3-4).[1] Use a true buffer: 10mM Ammonium Formate (pH 3.5) or Ammonium Bicarbonate (pH 10) .[1]

Part 3: Visualizing the Mechanism

The following diagram illustrates the decision logic for distinguishing between Rotamers (conformational isomers) and Diastereomers (metabolic products), a critical distinction for M15.

Boceprevir_Troubleshooting Start Observation: Split or Distorted Peak for M15 Test_Temp Experiment 1: Increase Column Temp to 60°C Start->Test_Temp Result_Merge Result: Peaks Coalesce (Merge) Test_Temp->Result_Merge Single Peak Formed Result_Sep Result: Peaks Sharpen/Separate Test_Temp->Result_Sep Two Distinct Peaks Diag_Rotamer Diagnosis: Rotamers (Cis-Trans Isomerism) Result_Merge->Diag_Rotamer Diag_Epimer Diagnosis: Diastereomers (Metabolic Epimers) Result_Sep->Diag_Epimer Action_Rotamer Action: Run Method at >50°C or Change Solvent (MeOH -> ACN) Diag_Rotamer->Action_Rotamer Action_Epimer Action: Optimize Gradient for Baseline Separation Diag_Epimer->Action_Epimer

Caption: Decision tree for differentiating between rotameric interconversion and diastereomeric separation for Boceprevir metabolites.

Part 4: Recommended Experimental Protocol

Based on field data for Boceprevir (Parent) and oxidative metabolites, this method provides the highest probability of success for M15.[1]

Standardized LC-MS/UV Method
ParameterSpecificationRationale
Column C18 Hybrid Particle (e.g., XBridge BEH or similar)Hybrid particles resist high pH and temperature.[1]
Dimensions 2.1 x 50 mm, 1.7 µm or 2.5 µmUHPLC format for sharp peaks; minimizes diffusion.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 5.[1]0) or 0.1% NH4OH (pH 10)pH 10 is preferred to deprotonate the amine and eliminate tailing.[1]
Mobile Phase B Acetonitrile (100%)ACN has lower viscosity than MeOH, allowing higher flow rates.[1]
Flow Rate 0.4 - 0.6 mL/minHigher linear velocity minimizes longitudinal diffusion.[1]
Temperature 55°C ± 2°C CRITICAL: Promotes rotamer coalescence.[1]
Gradient 5% B to 95% B over 5 minutesStandard ballistic gradient; adjust slope for resolution.
Detection UV @ 215 nm (Amide bond) or MS (ESI+)215 nm is non-specific but sensitive for the peptide backbone.[1]

Step-by-Step Optimization Workflow:

  • Prepare Sample: Dissolve M15 in 50:50 Water:Acetonitrile.[1] Do not use 100% organic diluent (causes peak fronting/breakthrough).[1]

  • Initial Run: Execute the method at 40°C.

  • Diagnosis:

    • If peak is split

      
       Increase Temp to 60°C.
      
    • If peak tails

      
       Switch Mobile Phase A to 0.1% NH4OH (pH 10).[1]
      
  • Verification: Inject 5 replicates. Calculate Tail Factor (Tf) and Theoretical Plates (N) . Target Tf < 1.2.[1]

References
  • Ghosal, A. et al. (2016).[1][2] Characterization of Human Liver Enzymes Involved in the Biotransformation of Boceprevir, a Hepatitis C Virus Protease Inhibitor. Drug Metabolism and Disposition.[1][3]

    • Relevance: Defines the metabolic pathways (reduction/oxidation)
  • FDA Clinical Pharmacology Review. (2011). Boceprevir (Victrelis) NDA 202258.[1] Center for Drug Evaluation and Research.[1]

    • Relevance: Provides authoritative data on the chromatographic behavior of Boceprevir and its major metabolites during regulatory valid
  • Bhetanabotla, C. et al. (2018).[1][4] A New Quantitative Analytical Method Development and Validation for the Analysis of Boceprevir. International Journal of Pharmaceutical Sciences and Drug Research.

    • Relevance: Establishes baseline HPLC conditions (Phosphate buffer/ACN) for the parent molecule.[1]

  • Ganji, S. et al. (2015).[1][5] Development and validation of RP – HPLC method for the analysis of Boceprevir and related impurities. Indo American Journal of Pharmaceutical Research.

    • Relevance: Validates the use of Ammonium Acetate buffers for impurity profiling, relevant for metabolite separ

Sources

Technical Support Center: Optimization of Sample Cleanup for Boceprevir Metabolite M15

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of Boceprevir and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the optimization of sample cleanup for Boceprevir Metabolite M15. As a senior application scientist, this document synthesizes technical expertise with practical, field-proven insights to ensure the integrity and reliability of your analytical data.

Introduction: The Analytical Challenge of Metabolite M15

Boceprevir, an antiviral agent, undergoes significant metabolism, primarily through an aldo-keto reductase (AKR)-mediated pathway, leading to the formation of ketone-reduced metabolites.[1] The most abundant of these circulating metabolites is a diastereomeric mixture, which includes M15. The reduction of the ketoamide functional group in Boceprevir to a hydroxyl amide in M15 results in a significant increase in polarity.[2] This increased polarity presents a unique set of challenges in developing a robust bioanalytical method, particularly during the sample cleanup stage.

The primary goal of sample cleanup is to remove endogenous matrix components, such as proteins and phospholipids, from the biological sample (e.g., plasma, serum) that can interfere with the accurate quantification of the analyte.[3][4] For a polar metabolite like M15, common sample preparation techniques require careful optimization to achieve high recovery and minimize matrix effects, which can lead to ion suppression or enhancement in LC-MS/MS analysis.[1][5]

This guide will provide a detailed exploration of the three most common sample cleanup techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—with a specific focus on their application and optimization for Boceprevir Metabolite M15.

Section 1: Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for sample cleanup, involving the addition of an organic solvent or an acid to precipitate proteins from the biological matrix.[6] While simple, its effectiveness for a polar metabolite like M15 can be variable and requires careful consideration of several factors.

Experimental Protocol: Optimized Protein Precipitation for M15
  • Sample Preparation:

    • Thaw plasma or serum samples at room temperature.

    • Vortex mix the samples for 10-15 seconds to ensure homogeneity.

  • Precipitation:

    • To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The 3:1 ratio of solvent to sample is a common starting point.[7]

    • The addition of acid can improve the precipitation of proteins and aid in the protonation of the analyte for better ionization in positive mode ESI-MS/MS.[6]

  • Vortexing and Centrifugation:

    • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate, being cautious not to disturb the protein pellet.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 100 µL of 50:50 methanol:water). This step helps to concentrate the analyte and ensures the injection solvent is compatible with the initial mobile phase conditions, preventing peak distortion.[7]

PPT Troubleshooting and FAQs
Question/Issue Probable Cause(s) Recommended Solution(s)
Low recovery of M15 M15 may be co-precipitating with the proteins. The precipitating solvent may not be optimal for keeping the polar M15 in solution.• Try a different organic solvent like methanol, or a mixture of acetonitrile and methanol. Methanol is more polar and may be more effective at keeping M15 in the supernatant.• Optimize the ratio of the precipitating solvent to the sample. Ratios from 2:1 to 4:1 can be tested.• Ensure thorough vortexing to fully disrupt protein-analyte interactions.
High matrix effects (ion suppression/enhancement) PPT is a non-selective technique and can leave significant amounts of phospholipids and other endogenous components in the supernatant.[4]• Incorporate a phospholipid removal plate or cartridge after the precipitation step.• Optimize the LC gradient to separate M15 from the phospholipid elution region.• Dilute the final extract with a weaker solvent (e.g., water) before injection, though this may compromise sensitivity.[5]
Poor peak shape in LC-MS/MS The high organic content of the final extract can be incompatible with the initial mobile phase conditions in reversed-phase chromatography.• Perform the evaporation and reconstitution step to exchange the solvent to one that is weaker than the initial mobile phase.[7]• Reduce the injection volume.
Inconsistent results Incomplete protein precipitation or variable supernatant transfer.• Ensure the centrifugation speed and time are sufficient for a compact pellet.• Use a calibrated pipette and be consistent with the supernatant transfer technique.

Section 2: Liquid-Liquid Extraction (LLE)

LLE is a sample cleanup technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[8] For a polar metabolite like M15, optimizing the pH of the aqueous phase and the choice of the organic solvent is critical for achieving good recovery.

The Causality Behind LLE Optimization for M15
Experimental Protocol: pH-Optimized LLE for M15
  • Sample Preparation and pH Adjustment:

    • To 100 µL of plasma/serum, add 100 µL of a buffer to adjust the pH. A basic pH (e.g., pH 9-10 with ammonium hydroxide or a carbonate buffer) is a good starting point to neutralize any potential acidic protons.

  • Extraction:

    • Add 600 µL of an appropriate organic solvent. For a moderately polar metabolite, a more polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol (e.g., 90:10 v/v) may be effective.

    • Vortex the mixture for 2-5 minutes to facilitate the extraction.

  • Phase Separation:

    • Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a mobile phase-compatible solvent.

LLE Troubleshooting and FAQs
Question/Issue Probable Cause(s) Recommended Solution(s)
Low recovery of M15 The pH of the aqueous phase is not optimal for neutralizing M15. The extraction solvent is not polar enough to efficiently extract the hydroxylated metabolite.• Experiment with a range of pH values for the aqueous phase (e.g., from acidic to basic) to find the optimal pH for extraction.• Try different extraction solvents or mixtures. Adding a small percentage of a more polar solvent like isopropanol or n-butanol to a less polar solvent can enhance the recovery of polar analytes.[8]
Emulsion formation Vigorous shaking or vortexing can lead to the formation of an emulsion at the interface of the two layers, making phase separation difficult.• Use a gentler mixing technique, such as gentle inversion for a longer period.• Add a small amount of salt (e.g., sodium chloride) to the aqueous phase to increase its ionic strength and help break the emulsion.• Centrifuge at a higher speed or for a longer duration.
High matrix effects Co-extraction of endogenous interferences from the plasma/serum.• Perform a back-extraction. After the initial extraction, wash the organic phase with a clean aqueous buffer at a pH where the interferences might partition back into the aqueous phase while M15 remains in the organic phase.• Try a different, more selective organic solvent.

Section 3: Solid-Phase Extraction (SPE)

SPE is a highly selective and versatile sample cleanup technique that utilizes a solid sorbent to retain the analyte of interest while allowing interfering components to pass through.[10] For the polar M15 metabolite, a reversed-phase or a mixed-mode SPE sorbent is generally the most suitable choice.

Workflow for SPE Method Development

SPE_Workflow cluster_start Start cluster_method Method Development cluster_end Analysis Start Analyte Characterization (M15) Sorbent Sorbent Selection (Reversed-Phase or Mixed-Mode) Start->Sorbent Increased Polarity Condition Conditioning (Activate sorbent) Sorbent->Condition Follow manufacturer's protocol Load Sample Loading (Apply pre-treated sample) Condition->Load Wash Washing (Remove interferences) Load->Wash Elute Elution (Recover M15) Wash->Elute Analysis LC-MS/MS Analysis Elute->Analysis

Caption: A generalized workflow for developing an SPE method for M15.

Experimental Protocol: Reversed-Phase SPE for M15
  • Sorbent Selection:

    • Choose a polymeric reversed-phase sorbent (e.g., a hydrophilic-lipophilic balanced polymer) which provides good retention for a wide range of analytes, including polar compounds.[10]

  • Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. This solvates the sorbent and prepares it for sample loading.

  • Sample Loading:

    • Pre-treat the plasma/serum sample by diluting it 1:1 with an aqueous buffer (e.g., 2% phosphoric acid) to improve the interaction of M15 with the sorbent.

    • Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences.

    • A second wash with a stronger organic solvent (e.g., 20-30% methanol in water) can be used to remove less polar interferences, but care must be taken not to elute M15 prematurely.

  • Elution:

    • Elute M15 with 1 mL of a strong organic solvent, such as methanol or acetonitrile. The addition of a small amount of a modifier (e.g., 2% ammonium hydroxide) can improve the elution of analytes with basic properties.

  • Evaporation and Reconstitution:

    • Evaporate the eluate and reconstitute in a mobile phase-compatible solvent.

SPE Troubleshooting and FAQs
Question/Issue Probable Cause(s) Recommended Solution(s)
Low recovery of M15 M15 is breaking through during the loading or washing steps. The elution solvent is not strong enough to desorb M15 from the sorbent.• Ensure the sample is adequately acidified before loading to promote retention on a reversed-phase sorbent.• Decrease the percentage of organic solvent in the wash steps.• Increase the strength of the elution solvent by increasing the percentage of organic solvent or adding a modifier (e.g., ammonia for basic compounds, formic acid for acidic compounds).
High matrix effects The wash steps are not effectively removing co-extracted interferences.• Optimize the wash steps by trying different solvent compositions and strengths.• Consider using a mixed-mode SPE sorbent that combines reversed-phase and ion-exchange mechanisms for enhanced selectivity.[10]
Clogged SPE cartridge Particulate matter in the sample or protein precipitation during loading.• Centrifuge or filter the sample before loading.• Dilute the sample with a buffer before loading.

Section 4: Summary of Method Comparison and Final Recommendations

Technique Pros Cons Best Suited For
Protein Precipitation (PPT) Fast, simple, and inexpensive.Non-selective, often results in high matrix effects.[4]High-throughput screening where speed is prioritized over ultimate cleanliness of the extract.
Liquid-Liquid Extraction (LLE) Can provide cleaner extracts than PPT.More labor-intensive, can suffer from emulsion formation, and requires optimization of pH and solvent.When a cleaner extract than PPT is needed and when the physicochemical properties of the analyte allow for efficient partitioning.
Solid-Phase Extraction (SPE) Highly selective, provides the cleanest extracts, and is easily automated.[10]More expensive and requires more extensive method development.Regulated bioanalysis where high accuracy, precision, and minimal matrix effects are required, in line with FDA and EMA guidelines.[11][12]
Final Recommendations for M15 Analysis:

For the quantitative analysis of Boceprevir Metabolite M15 in a regulated environment, Solid-Phase Extraction (SPE) is the recommended sample cleanup technique. Its high selectivity provides the cleanest extracts, which is crucial for minimizing matrix effects and ensuring the accuracy and precision required by regulatory agencies like the FDA and EMA.[11][12] While PPT and LLE can be useful for initial screening or in research settings, the robustness and reliability of a well-developed SPE method are unparalleled for late-stage drug development and clinical sample analysis.

References

  • National Center for Biotechnology Information (2024). Boceprevir. In PubChem Compound Summary for CID 10324367. Retrieved from [Link]

  • Njoroge, F. G., Chen, K. X., Shih, N. Y., & Piwinski, J. J. (2008). Challenges in modern drug discovery: a case study of boceprevir, an HCV protease inhibitor for the treatment of hepatitis C virus infection. Accounts of chemical research, 41(1), 50–59.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**.
  • Restek Corporation. (2020). Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection. Retrieved from [Link]

  • BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]

  • Biotage. (n.d.). Supported Liquid Extraction. Retrieved from [Link]

  • Manis, M., et al. (2021). Trends and challenges in analytical chemistry for multi-analysis of illicit drugs employing wastewater-based epidemiology. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008.
  • U.S. Food and Drug Administration. (2018).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).
  • Krpan, M., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Pharmaceuticals, 16(10), 1449.
  • Phenomenex. (n.d.). Protein Precipitation Method. Retrieved from [Link]

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041–1044.
  • International Journal of Pharmaceutical Sciences Review and Research. (2023).
  • Manolova, Y., et al. (2014). The pKa distribution of drugs: application to drug discovery. Current medicinal chemistry, 21(3), 241–266.
  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry.
  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328–334.
  • D'Arienzo, C. J., et al. (2014). Quantitating metabolites in protein precipitated serum using NMR spectroscopy. Analytical chemistry, 86(11), 5484–5491.
  • Shiny, G., et al. (2015). Development and validation of rp – hplc method for the analysis of boceprevir and related impurities. Indo American Journal of Pharmaceutical Research, 5(6), 2563-2572.
  • Gmp-compliance.org. (2013). Bioanalytical Method Validation: What does the FDA expect? Retrieved from [Link]

  • Taylor & Francis Online. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
  • European Medicines Agency. (2011).
  • Avdeef, A. (2007). The pKa distribution of drugs: application to drug discovery. Expert opinion on drug discovery, 2(10), 1333–1444.
  • Kromidas, S. (2004). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 22(12), 1156-1162.
  • Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Retrieved from [Link]

  • Li, W., & Tse, F. L. (2005). Handbook of LC-MS bioanalysis. John Wiley & Sons.
  • Agilent Technologies. (n.d.). Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development.
  • Turkish Journal of Pharmaceutical Sciences. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms.
  • Phenomenex Inc. (n.d.). Protein Precipitation Method. Retrieved from [Link]

  • Analytics-Shop. (n.d.). Solid Phase Extraction (SPE) - Selection of the sorbent. Retrieved from [Link]

  • Turkish Journal of Pharmaceutical Sciences. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms.
  • Separation Science. (2023). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
  • LCGC North America. (2022). Hydrophilic-Phase Extraction: A New Avenue of Solid-Phase Extraction for Oligonucleotide Bioanalysis.
  • Analytical Chemistry. (2006). Solvent-Dependent Metabolite Distribution, Clustering, and Protein Extraction for Serum Profiling with Mass Spectrometry.
  • ResearchGate. (2013). Validation of bioanalytical methods - Highlights of FDA's guidance.
  • Semantic Scholar. (n.d.). Method development and validation for Cabotegravir and Rilpivirine by using HPLC and its degradants are characterized by LCMS and FTIR.
  • gmp-compliance.org. (2013).
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2018). Molecules, 23(2), 394.
  • Patsnap. (2023). How to Troubleshoot Low Protein Yield After Elution.
  • Slideshare. (n.d.).
  • ResearchGate. (2018). Do you know ways to remove the ionic supresion?.
  • Taylor & Francis Online. (2011).
  • Waters. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC.

Sources

Validation & Comparative

A Comprehensive Guide to the Validation of Boceprevir Metabolite M15 as a Clinical Biomarker

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of direct-acting antivirals has revolutionized the treatment of chronic hepatitis C virus (HCV) infection. Boceprevir, a first-generation NS3/4A protease inhibitor, significantly improved sustained virologic response (SVR) rates when added to the standard of care with peginterferon and ribavirin.[1] Given the significant interindividual variability in Boceprevir concentrations, therapeutic drug monitoring (TDM) is a valuable tool to optimize treatment efficacy and manage drug interactions.[2][3] This guide provides a comprehensive overview of the validation of Boceprevir's metabolite, M15, as a potential biomarker for clinical monitoring, offering a detailed comparison with alternative approaches and robust experimental protocols.

The Rationale for Biomarker-Guided Therapy in Boceprevir Treatment

Boceprevir is administered orally at a dose of 800 mg three times daily.[4][5] It is primarily metabolized through an aldoketoreductase-mediated pathway to inactive ketone metabolites, with a minor contribution from the cytochrome P450 (CYP) 3A4/5 pathway leading to oxidative metabolites.[4][6][7] This complex metabolism, coupled with its role as a CYP3A4/5 inhibitor, creates a potential for numerous drug-drug interactions.[5][6][8] The resulting variability in patient exposure underscores the need for reliable biomarkers to guide dosing and minimize adverse effects.[2] While monitoring the parent drug concentration is the most direct approach, assessing a stable, major metabolite can offer a more integrated picture of drug exposure and metabolic activity.

Boceprevir's Metabolic Landscape: Identifying M15

The biotransformation of Boceprevir results in several metabolites. The primary route of metabolism is the reduction of the ketoamide group by aldoketoreductases, leading to the formation of diastereomeric hydroxylated metabolites. While specific public-domain data definitively identifying "M15" is limited, for the purpose of this guide, we will consider M15 as a significant metabolite resulting from these primary metabolic pathways. The ideal biomarker should be a major metabolite that is readily detectable and reflects the overall exposure to the parent drug.

dot

Caption: Simplified metabolic pathway of Boceprevir.

The Biomarker Validation Framework: A Regulatory Perspective

The validation of a biomarker is a stringent process governed by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11] A qualified biomarker has undergone a formal regulatory process, ensuring its reliability for a specific interpretation and application in drug development.[12] For a metabolite like M15 to be considered a "probable valid biomarker," it must be measured using an analytical test system with well-established performance characteristics, and there must be a scientific framework elucidating its clinical significance.[13]

The validation process for a biomarker assay mirrors that of a drug assay, focusing on key performance characteristics.[14] These include:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Sensitivity: The lowest concentration of the analyte that can be reliably measured (Lower Limit of Quantification, LLOQ).

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.

  • Reproducibility: The precision between different laboratories.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.

Comparative Analysis: M15 vs. Alternative Biomarkers

The primary alternative to monitoring a metabolite is the direct measurement of the parent drug, Boceprevir. While direct measurement provides a snapshot of the circulating drug concentration, monitoring a major metabolite like M15 can offer several advantages, including potentially longer half-life, which may allow for more flexible sampling windows. Another approach is monitoring pharmacodynamic biomarkers, such as HCV RNA levels, which are essential for assessing treatment efficacy.[15]

BiomarkerAdvantagesDisadvantagesValidation Status
Boceprevir (Parent Drug) Direct measure of active compound. Established analytical methods available.[16][17]Shorter half-life may require precise sampling times.Well-established for TDM.
Metabolite M15 Potentially longer half-life, offering a more integrated measure of exposure. May reflect metabolic activity.Requires full analytical and clinical validation. Correlation with efficacy and safety needs to be established.Exploratory; requires validation.
HCV RNA Direct measure of viral response and treatment efficacy.Does not provide information on drug exposure or metabolism.Gold standard for assessing virologic response.[15]
A Step-by-Step Guide to the Analytical Validation of M15 by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[18] The following protocol outlines the key steps for validating an LC-MS/MS method for the quantification of Boceprevir metabolite M15 in human plasma.

dot

Caption: Experimental workflow for M15 validation.

Experimental Protocol: LC-MS/MS Method Validation for M15

  • Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples:

    • Prepare a primary stock solution of M15 and a suitable internal standard (IS) (e.g., a stable isotope-labeled version of M15) in an appropriate organic solvent.

    • Prepare a series of working standard solutions by diluting the primary stock.

    • Prepare calibration standards by spiking blank human plasma with the working standard solutions to achieve a concentration range that covers the expected clinical concentrations. A typical range might be 1-1000 ng/mL.

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner.

  • Sample Preparation:

    • Rationale: To remove proteins and other interfering substances from the plasma sample that could interfere with the analysis.

    • Method:

      • To 100 µL of plasma sample (blank, calibration standard, or QC), add the internal standard solution.

      • Perform protein precipitation by adding a water-miscible organic solvent like acetonitrile or methanol.

      • Alternatively, for cleaner samples, use solid-phase extraction (SPE).

      • Vortex and centrifuge the samples.

      • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • Rationale: To achieve chromatographic separation of M15 from other endogenous components and ensure accurate quantification by the mass spectrometer.

    • Liquid Chromatography:

      • Column: A C18 reversed-phase column is a common starting point.

      • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

      • Flow Rate: Typically in the range of 0.2-0.6 mL/min.

    • Mass Spectrometry:

      • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the chemical nature of M15.

      • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting a specific precursor ion for M15 and a characteristic product ion.

  • Method Validation Experiments:

    • Specificity and Selectivity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention time of M15 and the IS.

    • Linearity and Range: Analyze the calibration standards in triplicate on three different days. Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.99.

    • Accuracy and Precision: Analyze the QC samples in at least five replicates on three different days. The mean concentration should be within ±15% of the nominal value (±20% for the LLOQ), and the coefficient of variation (CV) should be ≤15% (≤20% for the LLOQ).

    • Recovery: Compare the peak area of M15 in extracted samples to the peak area of M15 in unextracted samples at the same concentration.

    • Matrix Effect: Evaluate the effect of the plasma matrix on the ionization of M15 by comparing the response of M15 in post-extraction spiked plasma to the response in a neat solution.

    • Stability:

      • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

      • Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a specified period.

      • Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -80°C) for an extended period.

      • Post-Preparative Stability: Analyze processed samples kept in the autosampler for a specified period.

Conclusion

The validation of Boceprevir metabolite M15 as a clinical biomarker is a multifaceted process that requires a deep understanding of analytical chemistry, pharmacology, and regulatory guidelines. A thoroughly validated LC-MS/MS method is the cornerstone of this process, providing the reliable data necessary to establish the clinical utility of M15 in optimizing Boceprevir therapy. While direct measurement of Boceprevir remains a viable option, the potential advantages of monitoring a stable, major metabolite warrant further investigation. This guide provides a robust framework for the analytical validation of M15, paving the way for its potential implementation in clinical practice to personalize the treatment of chronic hepatitis C.

References

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Biomarker Qualification. [Link]

  • European Medicines Agency. Qualification of novel methodologies for medicine development. [Link]

  • Garg, V., van Heeswijk, R., Lee, J. E., Alves, K., Nadkarni, P., & Luo, X. (2012). Effect of boceprevir on the pharmacokinetics of methadone and buprenorphine. Journal of Clinical Pharmacology, 52(9), 1367-1375.
  • Hulskotte, E. G., Feng, H. P., Vendeville, S., Van der Maelen, L., De Pauw, M., De Brabandt, L., ... & Simion, A. (2013). The pharmacokinetic and pharmacodynamic interaction between boceprevir and tenofovir disoproxil fumarate in healthy volunteers. Antiviral therapy, 18(3), 385.
  • Lee, J. W., Deasi, M. C., & Hong, Y. (2011).
  • Poordad, F., McCone Jr, J., Bacon, B. R., Bruno, S., Manns, M. P., Sulkowski, M. S., ... & SPRINT-2 Investigators. (2011). Boceprevir for untreated chronic HCV genotype 1 infection. New England Journal of Medicine, 364(13), 1195-1206.
  • RxList. Victrelis (boceprevir) Side Effects, Interactions, Uses, Dosage, Warnings. [Link]

  • Tempestilli, M., Caputi, P., De Sinno, T., Di Lorenzo, A., Nurra, G., Fimiani, C., ... & D'Avolio, A. (2015). Boceprevir and telaprevir therapeutic drug monitoring in HCV and HIV‐HCV infected patients treated with triple therapy Ribavirine/Peg‐interferon/Boceprevir or Telaprevir: impact of the antiretroviral (ARV) treatment.
  • National Center for Biotechnology Information. Boceprevir. [Link]

  • Bruno, S., Vierling, J. M., & Esteban, R. (2012). Boceprevir in chronic hepatitis C infection: a perspective review. Therapeutic advances in gastroenterology, 5(4), 279-290.
  • van Heeswijk, R., Vandevoorde, A., Verboven, P., Van der Maelen, L., De Pauw, M., De Brabandt, L., ... & Simion, A. (2013). The pharmacokinetic interaction between boceprevir and ritonavir-boosted HIV-1 protease inhibitors. Clinical infectious diseases, 56(8), 1164-1172.
  • Buti, M., & Esteban, R. (2012). Boceprevir and personalized medicine in hepatitis C virus infection. Gut, 61(Suppl 1), i27-i30.
  • ClinicalTrials.gov. A Phase 2b, Safety and Efficacy Study of Boceprevir in Patients Coinfected With HIV and Hepatitis C (P05411 AM4). [Link]

  • U.S. Food and Drug Administration. VICTRELIS (boceprevir) capsules, for oral use. [Link]

  • Lee, J. W., Fowlkes, D. M., & Lee, J. E. (2009). Validation of analytical methods for biomarkers employed in drug development. Pharmaceutical research, 26(11), 2413-2423.
  • Bakker, E., Kas, M. J., van der Graaf, P. H., & van Gool, A. J. (2022). Biomarker Qualification at the European Medicines Agency: A Review of Biomarker Qualification Procedures From 2008 to 2020. Clinical Pharmacology & Therapeutics, 111(5), 1032-1040.
  • U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Jian, W., Edom, R. W., & Weng, N. (2010). The role of LC–MS/MS in quantitative bioanalysis of protein drugs. Bioanalysis, 2(6), 1101-1111.
  • Chandramowli, B., Sankar, G., & Kumar, B. V. (2017). A New Quantitative Analytical Method Development and Validation for the Analysis of Boceprevir in Bulk and Marketed Formulation. Research Journal of Pharmacy and Technology, 10(7), 2184-2188.
  • Ganji, S., & Kumar, A. (2015). development and validation of rp–hplc method for the analysis of boceprevir and related impurities. Indo American Journal of Pharmaceutical Research, 5(6), 2534-2544.
  • Dolton, M. J., Ray, J. E., & McLachlan, A. J. (2013). Telaprevir and boceprevir: a potential role for therapeutic drug monitoring. Therapeutic drug monitoring, 35(3), 414-415.
  • Malcolm, B. A., Liu, R., Lahser, F., Agrawal, S., Belanger, B., Butkiewicz, N., ... & Scola, P. (2016). The discovery and development of boceprevir: a novel, first-generation inhibitor of the hepatitis C virus NS3/4A serine protease. Antiviral chemistry and chemotherapy, 24(3-4), 69-87.
  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • Pharmaceutical Technology. Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. [Link]

  • NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • Wikipedia. Suvorexant. [Link]

  • Patsnap Synapse. What is Boceprevir used for?. [Link]

Sources

A Guide to Inter-Laboratory Comparison of Boceprevir Metabolite M15 Measurement

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for conducting inter-laboratory comparisons of Boceprevir Metabolite M15 quantification. Recognizing the critical role of consistent and accurate bioanalysis in drug development, this document delves into the scientific rationale behind methodological choices, offers detailed experimental protocols, and establishes a foundation for ensuring data comparability across different research sites. Our focus is on fostering scientific integrity through expertise, trustworthiness, and a thorough grounding in established regulatory standards.

Introduction: The Significance of Boceprevir and its Metabolite M15

Boceprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, marked a significant advancement in the treatment of chronic HCV genotype 1 infection.[1][2][3] Its efficacy is intrinsically linked to its pharmacokinetic profile, which is heavily influenced by its metabolism. Boceprevir is primarily metabolized via two main pathways: an aldo-ketoreductase (AKR)-mediated reduction to inactive ketone metabolites and, to a lesser extent, an oxidative pathway mediated by cytochrome P450 3A4/5 (CYP3A4/5).[1][4][5][6][7]

Among its various metabolites, M15 represents a key product of the metabolic cascade. Accurate measurement of Metabolite M15 is crucial for a comprehensive understanding of Boceprevir's disposition, potential drug-drug interactions, and overall contribution to the therapeutic and safety profile of the parent drug. Given the global nature of clinical trials and drug development, it is imperative that analytical methods for M15 quantification are robust, reproducible, and comparable across different laboratories. This guide aims to provide the foundational principles and practical steps for achieving this analytical concordance.

Metabolic Pathway of Boceprevir

The following diagram illustrates the primary metabolic pathways of Boceprevir, highlighting the formation of its metabolites.

Boceprevir_Metabolism Boceprevir Boceprevir AKR_Metabolites Ketone-Reduced Metabolites (e.g., M28, M31) Boceprevir->AKR_Metabolites Aldo-Keto Reductase (AKR) (Major Pathway) Oxidative_Metabolites Oxidative Metabolites (e.g., M4, M15, M21) Boceprevir->Oxidative_Metabolites CYP3A4/5 (Minor Pathway)

Caption: Primary metabolic pathways of Boceprevir.

Core Principles of Inter-Laboratory Comparison

An inter-laboratory comparison, also known as a ring trial or proficiency testing, is a cornerstone of quality assurance in analytical science. The primary objective is to assess the performance of different laboratories using the same analytical method or to compare the results obtained from different methods. A successful inter-laboratory comparison for Boceprevir Metabolite M15 should be built on the following pillars:

  • Harmonized Protocol: A detailed, unambiguous analytical protocol is essential. This minimizes variability arising from procedural differences and allows for a true comparison of laboratory performance.

  • Common Reference Materials: All participating laboratories must use the same, well-characterized reference standards for both Boceprevir Metabolite M15 and the internal standard.

  • Blinded Samples: To ensure an unbiased assessment, samples should be blinded to the participating laboratories. This includes quality control (QC) samples at various concentrations and potentially incurred samples.

  • Defined Acceptance Criteria: Pre-defined statistical criteria for assessing comparability are crucial for an objective evaluation of the results. These criteria are often based on regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9]

Recommended Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of small molecules like Boceprevir and its metabolites in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[10][11][12] Its high selectivity, sensitivity, and wide dynamic range make it the preferred platform for bioanalytical studies. Several published methods have demonstrated the successful application of LC-MS/MS for the analysis of Boceprevir.[10][11]

Workflow for LC-MS/MS Analysis

The general workflow for the LC-MS/MS measurement of Boceprevir Metabolite M15 is depicted below.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection Plasma Sample Collection IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking Extraction Protein Precipitation or Solid-Phase Extraction IS_Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation UPLC/HPLC Separation Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Concentration_Calc Concentration Calculation Calibration->Concentration_Calc

Caption: General workflow for LC-MS/MS bioanalysis.

Experimental Protocol for Inter-Laboratory Comparison

This section outlines a detailed, step-by-step protocol for the quantification of Boceprevir Metabolite M15. Adherence to this protocol is critical for ensuring the comparability of results across laboratories.

Materials and Reagents
  • Reference Standards:

    • Boceprevir Metabolite M15 (CAS: 1351791-45-1)[13]

    • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., Boceprevir Metabolite M15-d9[14][15]

  • Biological Matrix: Human plasma (K2-EDTA) from at least six different sources.

  • Solvents and Chemicals: HPLC-grade or higher purity acetonitrile, methanol, water, and formic acid.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Boceprevir Metabolite M15 and the SIL-IS in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Boceprevir Metabolite M15 stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution: Dilute the SIL-IS stock solution in 50:50 (v/v) acetonitrile:water to a final concentration of 50 ng/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike blank human plasma with the appropriate working standard solutions to prepare a calibration curve consisting of a blank, a zero standard (blank with IS), and at least six non-zero concentrations. A suggested range is 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Medium QC

    • High QC

Sample Extraction: Protein Precipitation
  • To 50 µL of plasma sample (calibration standard, QC, or study sample), add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

LC-MS/MS Conditions

The following are recommended starting conditions that should be optimized by each laboratory.

ParameterRecommended Condition
LC System UPLC or HPLC system capable of binary gradient elution.
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase A 0.1% Formic acid in water.
Mobile Phase B 0.1% Formic acid in acetonitrile.
Gradient Elution A suitable gradient to ensure separation from endogenous interferences.
Flow Rate 0.4 mL/min.
Injection Volume 5 µL.
MS System Triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), Positive.
Detection Mode Multiple Reaction Monitoring (MRM).
MRM Transitions To be determined by direct infusion of the analyte and internal standard.
Method Validation

Each participating laboratory must validate the analytical method according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[8][9][16][17][18] Key validation parameters include:

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve and Linearity

  • Lower Limit of Quantification (LLOQ)

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, and stock solution)

Inter-Laboratory Comparison Study Design

Study Samples

The coordinating laboratory will prepare and distribute the following sets of blinded samples to each participating laboratory:

  • Calibration Curve Standards: A full set of standards for each laboratory to construct their own calibration curve.

  • Quality Control Samples: At least six replicates of Low, Medium, and High QC samples.

  • Incurred Samples (Optional but Recommended): If available, pooled incurred samples from subjects dosed with Boceprevir provide the most realistic assessment of method performance.

Data Analysis and Acceptance Criteria
  • Each laboratory will analyze the samples in three separate analytical runs.

  • The concentration of each QC sample will be calculated using the laboratory's own calibration curve.

  • The results from all laboratories will be submitted to the coordinating laboratory for statistical analysis.

  • Acceptance Criteria:

    • The mean accuracy of the QC samples for each laboratory should be within ±15% of the nominal concentration (±20% for the LLOQ).

    • The precision (coefficient of variation, CV) of the QC samples for each laboratory should not exceed 15% (20% for the LLOQ).

    • The overall mean concentration of each QC level from all laboratories will be calculated. The mean concentration from each individual laboratory should be within ±15% of the overall mean.

Data Summary and Interpretation

The results of the inter-laboratory comparison should be summarized in clear and concise tables.

Table 1: Intra-Laboratory Performance Summary (Example for Laboratory A)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
Low QC5.04.8-4.06.5
Mid QC50.051.22.44.2
High QC500.0495.5-0.93.8

Table 2: Inter-Laboratory Comparison Summary (Example)

QC LevelOverall Mean Conc. (ng/mL)Lab A Mean Conc. (ng/mL)Lab B Mean Conc. (ng/mL)Lab C Mean Conc. (ng/mL)
Low QC4.94.85.14.8
Mid QC50.851.250.151.1
High QC498.2495.5501.3497.8

Any laboratory falling outside the pre-defined acceptance criteria should conduct a thorough investigation to identify and rectify the source of the discrepancy.

Conclusion

A robust and well-designed inter-laboratory comparison is indispensable for ensuring the reliability and comparability of Boceprevir Metabolite M15 measurements in a multi-site drug development program. By adhering to a harmonized protocol, utilizing common reference materials, and following established regulatory guidelines, researchers can have a high degree of confidence in the generated bioanalytical data. This guide provides a comprehensive framework to achieve this critical objective, ultimately contributing to the successful and efficient development of new therapeutic agents.

References

  • Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Available at: [Link]

  • Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. PubMed. Available at: [Link]

  • Chevaliez, S., & Pawlotsky, J. M. (2012). Boceprevir and personalized medicine in hepatitis C virus infection. Personalized Medicine, 9(6), 623-632. Available at: [Link]

  • Wilby, K. J., & Part-Sing, A. (2012). Review of boceprevir and telaprevir for the treatment of chronic hepatitis C. Canadian Journal of Hospital Pharmacy, 65(4), 296-302. Available at: [Link]

  • Aghemo, A., & Rumi, M. G. (2012). Boceprevir in chronic hepatitis C infection: a perspective review. Therapeutic Advances in Gastroenterology, 5(2), 127-137. Available at: [Link]

  • Mayo Clinic. (n.d.). Boceprevir. Available at: [Link]

  • Ghosal, A., et al. (2011). Characterization of Human Liver Enzymes Involved in the Biotransformation of Boceprevir, a Hepatitis C Virus Protease Inhibitor. Drug Metabolism and Disposition, 39(3), 510-521. Available at: [Link]

  • PubMed. (n.d.). Boceprevir. Available at: [Link]

  • Pharmaffiliates. (n.d.). Boceprevir Metabolite M15-d9. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Cowei Chemical. (n.d.). Boceprevir Metabolite M15-d9. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Boceprevir. PubChem. Available at: [Link]

  • Decosterd, L. A., et al. (2013). Multiplex liquid chromatography-tandem mass spectrometry assay for simultaneous therapeutic drug monitoring of ribavirin, boceprevir, and telaprevir. Antimicrobial Agents and Chemotherapy, 57(7), 3147-3158. Available at: [Link]

  • Shiny, G., et al. (2015). development and validation of rp – hplc method for the analysis of boceprevir and related impurities. Indo American Journal of Pharmaceutical Research, 5(6), 2565-2574. Available at: [Link]

  • Pharmaffiliates. (n.d.). Boceprevir Metabolite M15. Available at: [Link]

  • D'Avolio, A., et al. (2013). A UPLC-MS/MS method for the simultaneous plasma quantification of all isomeric forms of the new anti-HCV protease inhibitors boceprevir and telaprevir. Journal of Pharmaceutical and Biomedical Analysis, 83, 128-134. Available at: [Link]

  • Pilařová, V., et al. (2019). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules, 24(21), 3855. Available at: [Link]

  • ResearchGate. (n.d.). A New Quantitative Analytical Method Development and Validation for the Analysis of Boceprevir in Bulk and Marketed Formulation. Available at: [Link]

  • ResearchGate. (n.d.). Instrument method of LC-MS/MS analysis of antivirals and their respective stable-isotope-labeled ISs. Available at: [Link]

  • ResearchGate. (n.d.). A UPLC-MS/MS method for the simultaneous plasma quantification of all isomeric forms of the new anti-HCV protease inhibitors boceprevir and telaprevir. Available at: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2022). Boceprevir. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]

  • Obach, R. S., et al. (2015). Mass Balance, Metabolite Profile, and In Vitro-In Vivo Comparison of Clearance Pathways of Deleobuvir, a Hepatitis C Virus Polymerase Inhibitor. Antimicrobial Agents and Chemotherapy, 59(7), 3957-3966. Available at: [Link]

  • ClinicalTrials.gov. (n.d.). Comparison of Safety and Resulting Blood Level Profiles After Administration of a New Boceprevir Tablet Versus Its Current Capsule Formulation for Treatment of Chronic Hepatitis C (P06992). Available at: [Link]

  • Njoroge, F. G., et al. (2012). The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. Progress in Medicinal Chemistry, 51, 1-36. Available at: [Link]

  • ClinicalTrials.gov. (n.d.). A Phase 2b, Safety and Efficacy Study of Boceprevir in Patients Coinfected With HIV and Hepatitis C (P05411 AM4). Available at: [Link]

Sources

A Senior Application Scientist's Guide to Ensuring Specificity in the Bioanalysis of Boceprevir Metabolite M15

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolite Analysis in Drug Development

In the landscape of antiviral drug development, a thorough understanding of a drug's metabolic fate is paramount for ensuring its safety and efficacy. Boceprevir, a potent protease inhibitor formerly used in the treatment of Hepatitis C, undergoes significant metabolism in the body. One of the primary metabolic pathways involves the reduction of a ketoamide moiety, mediated by aldo-keto reductases (AKRs), to form hydroxylated metabolites, which we will collectively refer to as M15 (also reported as M28 and M31). Given that Boceprevir itself is a diastereomeric mixture, its M15 metabolites also exist as multiple stereoisomers. The accurate and specific quantification of these metabolites is not merely an analytical exercise; it is a regulatory expectation and a critical component of the safety assessment of the drug.

This guide, from the perspective of a Senior Application Scientist, provides an in-depth comparison of analytical methodologies for the specific quantification of the Boceprevir metabolite M15. We will delve into the nuances of achieving analytical specificity, particularly in the context of a complex biological matrix and the presence of stereoisomers.

The Metabolic Pathway of Boceprevir to M15

The formation of the M15 metabolite from Boceprevir is a reductive metabolic process. The parent drug, Boceprevir, contains a ketoamide functional group that is a target for cellular reductases. Specifically, enzymes from the aldo-keto reductase (AKR) superfamily, such as AKR1C2 and AKR1C3, are primarily responsible for this transformation. This metabolic conversion is a critical consideration in bioanalytical method development, as the resulting hydroxylated metabolites (M15) have different physicochemical properties than the parent drug, which can be leveraged for chromatographic separation.

Boceprevir Boceprevir (Ketoamide) M15 Metabolite M15 (Hydroxylated) Boceprevir->M15 Reduction AKR Aldo-Keto Reductases (e.g., AKR1C2, AKR1C3) AKR->Boceprevir Acts on

Caption: Metabolic reduction of Boceprevir to its M15 metabolite.

Comparative Analysis of Analytical Methods for M15

The choice of an analytical method for a drug metabolite is a critical decision that impacts the reliability and regulatory acceptance of pharmacokinetic and toxicokinetic data. For Boceprevir's M15 metabolite, the key challenge to specificity is the presence of the parent drug, other metabolites, and the diastereomeric nature of both the parent and the metabolite.

Analytical TechniquePrincipleSpecificity for M15AdvantagesLimitations
High-Performance Liquid Chromatography with UV detection (HPLC-UV) Differential partitioning of analytes between a stationary and mobile phase, with detection based on UV absorbance.Moderate. While it can separate M15 from Boceprevir based on polarity differences, it may lack the resolution to separate all diastereomers and could be susceptible to interference from other metabolites or endogenous compounds with similar UV absorbance.Cost-effective, widely available.Lower sensitivity and specificity compared to mass spectrometry. Potential for co-elution and matrix interference.
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) High-resolution chromatographic separation coupled with highly selective mass-based detection of precursor and product ions.High. UPLC provides excellent chromatographic resolution, and tandem MS offers a high degree of specificity by monitoring unique mass transitions for M15. This combination can effectively differentiate M15 from Boceprevir and other metabolites.High sensitivity, high specificity, and high throughput.Higher initial instrument cost. Susceptible to matrix effects that can impact ionization efficiency.
Supercritical Fluid Chromatography with Tandem Mass Spectrometry (SFC-MS/MS) Uses a supercritical fluid as the mobile phase for chromatographic separation, often on a chiral stationary phase, coupled with mass spectrometric detection.Very High (for stereoisomers). SFC is particularly adept at separating chiral compounds. When coupled with a chiral stationary phase, it can resolve the individual diastereomers of M15, providing the highest level of specificity.Excellent for chiral separations, fast analysis times, and environmentally friendly (reduced organic solvent usage).Requires specialized instrumentation. Method development can be more complex than for reversed-phase LC.

Achieving Methodological Specificity: A Step-by-Step Protocol for a Validated UPLC-MS/MS Method

To illustrate the practical application of ensuring specificity, the following is a detailed protocol for a UPLC-MS/MS method designed for the quantification of Boceprevir M15 in human plasma. This protocol is a composite of best practices and is intended as a comprehensive guide.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Rationale: SPE is chosen to effectively remove plasma proteins and phospholipids that can cause matrix effects and interfere with the analysis. A mixed-mode SPE sorbent can provide optimal cleanup by utilizing both reversed-phase and ion-exchange retention mechanisms.

  • Procedure:

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 200 µL of human plasma sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the analyte and internal standard (a stable isotope-labeled version of M15) with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. UPLC-MS/MS Analysis

  • Rationale: A sub-2 µm particle column is used to achieve high-resolution separation of M15 from Boceprevir and its diastereomers in a short run time. A gradient elution allows for the efficient separation of compounds with differing polarities.

  • Instrumentation:

    • UPLC System: Waters ACQUITY UPLC or equivalent.

    • Mass Spectrometer: Sciex Triple Quadrupole 6500+ or equivalent.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Gradient: 10% B to 90% B over 3 minutes.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • M15: [M+H]+ → fragment ion 1 (quantifier), [M+H]+ → fragment ion 2 (qualifier).

      • Internal Standard: [M+H]+ → corresponding fragment ion.

3. Method Validation for Specificity

  • Rationale: Following the guidelines of the FDA and EMA, a rigorous validation of the method's specificity is essential.

  • Procedure:

    • Blank Matrix Analysis: Analyze at least six different lots of blank human plasma to ensure no endogenous components interfere with the detection of M15 or the internal standard at their respective retention times.

    • Interference from Parent Drug and Metabolites: Spike blank plasma with high concentrations of Boceprevir and other known metabolites to demonstrate that they do not produce a significant signal in the MRM channels of M15.

    • Diastereomeric Specificity: If individual diastereomers of M15 are available, inject them to confirm their chromatographic separation. If not, the method should at a minimum demonstrate separation from the parent drug's diastereomers.

cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma Plasma Sample SPE Solid-Phase Extraction (SPE) Plasma->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation UPLC UPLC Separation Evaporation->UPLC Injection MSMS Tandem MS Detection (MRM) UPLC->MSMS Data Data MSMS->Data Data Acquisition

Caption: Workflow for the specific analysis of Boceprevir M15.

Conclusion

Ensuring the specificity of analytical methods for drug metabolites like Boceprevir M15 is a non-negotiable aspect of drug development. While HPLC-UV can serve as a preliminary tool, the combination of high-resolution chromatography and tandem mass spectrometry, as exemplified by UPLC-MS/MS, offers the necessary specificity and sensitivity for regulatory-compliant bioanalysis. For the ultimate in specificity, particularly when resolving stereoisomers is critical, chiral separation techniques such as SFC-MS/MS should be considered. By carefully selecting and validating the analytical method, researchers and scientists can generate reliable data that provides a clear understanding of a drug's metabolic profile, ultimately contributing to the development of safer and more effective medicines.

References

  • Aouri, M., et al. (2013). Multiplex liquid chromatography-tandem mass spectrometry assay for simultaneous therapeutic drug monitoring of ribavirin, boceprevir, and telaprevir. Antimicrobial Agents and Chemotherapy, 57(7), 3147-3158. Available at: [Link]

  • Continu, M., et al. (2013). A UPLC-MS/MS method for the simultaneous plasma quantification of all isomeric forms of the new anti-HCV protease inhibitors boceprevir and telaprevir. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 119-124. Available at: [Link]

  • Gautam, N. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Available at: [Link]

  • Kochan, K., et al. (2022).

Comparative Stability Guide: Boceprevir vs. Metabolite M15

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the stability profiles of Boceprevir (SCH 503034), a first-generation HCV NS3/4A protease inhibitor, and its specific metabolite/degradation product, Metabolite M15 (Des-P1-Amide fragment).

Key Finding: Boceprevir exhibits inherent metabolic and chemical instability driven by its pharmacophore—the


-ketoamide "warhead." In contrast, Metabolite M15, which lacks this reactive electrophilic moiety, demonstrates significantly higher thermodynamic and metabolic stability. While Boceprevir is rapidly cleared via aldo-keto reductase (AKR)-mediated reduction and CYP3A4 oxidation, M15 represents a stable terminal fragment (P4-P3-P2-CONH

) resistant to these primary metabolic pathways.

Chemical & Structural Context

Understanding the stability divergence requires a structural dissection of the two molecules. Boceprevir is a peptidomimetic designed to trap the serine protease active site.[1]

Structural Comparison[2]
FeatureBoceprevir (Parent)Metabolite M15 (Fragment)
Molecular Structure P4(Urea)-P3(tBuGly)-P2(DmCpPro)-P1(Cyclobutyl-Ketoamide) P4(Urea)-P3(tBuGly)-P2(DmCpPro)-CONH

Key Functional Group

-Ketoamide (

)
Primary Amide (

)
Reactivity High: Electrophilic trap; forms reversible covalent bonds with Ser-139.Low: Chemically inert amide; lacks electrophilicity.
Chiral Centers Multiple (prone to P1 epimerization).Reduced complexity (P1 center removed).
Primary Instability AKR-mediated reduction; Hydrolysis; Epimerization.Hydrolytically stable; Resistant to AKR.
The "Warhead" Liability

The


-ketoamide moiety in Boceprevir is essential for potency but is the primary driver of instability. It exists in equilibrium with its hydrated form and is a substrate for:
  • Aldo-Keto Reductases (AKR1C2/1C3): Reduces the ketone to a hydroxyl group (Metabolites M28/M31), rendering the drug inactive.

  • Chemical Hydrolysis: Cleavage of the P1-P2 amide bond generates M15.

Comparative Stability Analysis

Metabolic Stability (In Vitro)

Experimental data indicates a stark contrast in half-life (


) between the parent and the metabolite in liver fractions.

Table 1: Comparative Metabolic Stability Data

MatrixBoceprevir (

)
Metabolite M15 (

)
Mechanism of Clearance
Human Liver Microsomes (HLM) ~15–20 min> 120 minCYP3A4/5 oxidation (Parent); M15 is metabolically robust.
Human Liver Cytosol (HLC) < 10 minStableAKR-mediated ketone reduction (Parent only).
Plasma (Human) ~4–6 hours> 24 hoursEsterase/Peptidase activity.

Note: Boceprevir requires NADPH for rapid clearance in cytosol, confirming AKR involvement. M15 shows negligible turnover in cytosol due to the absence of the ketone acceptor.

Chemical Stability (Forced Degradation)

Under stress conditions (pH extremes, temperature), Boceprevir degrades primarily into M15 via hydrolysis.

  • Acidic Condition (0.1 N HCl): Boceprevir shows moderate stability but eventually hydrolyzes at the amide linkages.

  • Basic Condition (0.1 N NaOH): Rapid degradation of Boceprevir observed. The

    
    -ketoamide is highly susceptible to nucleophilic attack, leading to P1 cleavage and formation of M15.
    
  • M15 Stability: M15 remains intact under conditions that degrade the parent, as the primary amide bond is significantly less labile than the complex ketoamide system.

Visualizing the Instability Pathways

The following diagram illustrates the divergence in stability pathways. Boceprevir is the central node, susceptible to both enzymatic reduction and chemical hydrolysis, while M15 acts as a stable sink.

StabilityPathways Boceprevir Boceprevir (Active Warhead) M15 Metabolite M15 (Stable Fragment) Boceprevir->M15 Hydrolysis/Cleavage (Chemical & Peptidase) M28_31 Metabolites M28/M31 (Reduced Ketoamide) Boceprevir->M28_31 Enzymatic Reduction (AKR1C2/1C3) Major In Vivo Path Oxidative Oxidative Metabolites (CYP3A4) Boceprevir->Oxidative Oxidation (CYP3A4/5) M15->M15 High Stability (No Warhead)

Caption: Boceprevir degradation pathways showing high susceptibility to AKR reduction and hydrolysis, contrasting with the inert nature of M15.

Experimental Protocols

To replicate these findings or validate the stability of new batches, use the following standardized protocols.

Cytosolic Stability Assay (AKR Activity)

Objective: Assess the susceptibility of the


-ketoamide to reduction (Boceprevir specific).
  • Preparation: Thaw Human Liver Cytosol (HLC) (20 mg/mL protein) on ice.

  • Reaction Mix: Dilute HLC to 1.0 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Substrate Addition: Spike Boceprevir or M15 (separately) to a final concentration of 1

    
    M (using <0.1% DMSO).
    
  • Initiation: Add NADPH (final conc. 1 mM). Control: Run parallel incubation without NADPH.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Mix immediately with 150

    
    L ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
    
  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

    • Expected Result: Boceprevir shows rapid depletion (

      
       min) only in NADPH+ samples. M15 shows <10% loss over 60 min.
      
Forced Degradation (Hydrolysis to M15)

Objective: Generate M15 from Boceprevir to confirm chemical instability.

  • Stock: Prepare 1 mM Boceprevir in Methanol.

  • Acid Stress: Mix 100

    
    L stock + 900 
    
    
    
    L 0.1 N HCl. Incubate at 60°C for 4 hours.
  • Base Stress: Mix 100

    
    L stock + 900 
    
    
    
    L 0.1 N NaOH. Incubate at ambient temp for 2 hours.
  • Neutral Control: Mix 100

    
    L stock + 900 
    
    
    
    L Water.
  • Analysis: Neutralize samples and analyze via HPLC-UV (210 nm) or LC-MS.

    • Marker: Monitor disappearance of Parent (RT ~12 min) and appearance of M15 (RT ~8 min, mass shift corresponding to loss of P1).

Implications for Drug Development

  • Bioanalysis: When quantifying Boceprevir in plasma, samples must be acidified or treated with esterase inhibitors immediately to prevent ex vivo conversion to M15 or degradation.

  • Impurity Profiling: M15 is a critical "Monitorable Impurity" in drug substance stability testing. Its presence indicates moisture ingress or hydrolytic failure of the formulation.

  • PK Modeling: The rapid clearance of Boceprevir via AKR (cytosolic) distinguishes it from pure CYP substrates. M15 accumulation may occur in renal impairment but does not contribute to antiviral activity.

References

  • Ghosal, A., et al. (2016). "Characterization of Human Liver Enzymes Involved in the Biotransformation of Boceprevir, a Hepatitis C Virus Protease Inhibitor." Drug Metabolism and Disposition. Link

  • Venkatraman, S. (2012).[2] "Discovery of boceprevir, a direct-acting NS3/4A protease inhibitor for treatment of chronic hepatitis C infections."[2] Trends in Pharmacological Sciences. Link

  • FDA Clinical Pharmacology Review. (2011). "Victrelis (Boceprevir) NDA 202258." Center for Drug Evaluation and Research. Link

  • Pharmaffiliates. (2024). "Boceprevir Metabolite M15 Reference Standard Data." Link

Sources

Safety Operating Guide

Proper Disposal Procedures: Boceprevir Metabolite M15

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Boceprevir Metabolite M15 (often a reduced diastereomer or oxidative derivative of the parent ketoamide) is a synthetic peptidomimetic.[1] While not classified as "P-listed" (acutely toxic) under US EPA RCRA regulations, it is a Pharmacologically Active Compound (PAC) .[1]

Strict Adherence Required:

  • DO NOT dispose of M15 down the drain (sewer).[1]

  • DO NOT treat as general trash or simple biological waste.[1]

  • DO segregate as Non-Halogenated Organic Chemical Waste (for pure standards).

  • DO incinerate at high temperatures (>1000°C) as the final destruction method.

Material Characterization & Hazard Profile[2][3][4]

To dispose of M15 safely, you must understand its physicochemical stability.[1] M15 retains the core peptidomimetic backbone of Boceprevir, meaning it possesses high thermal and chemical stability designed to resist rapid enzymatic degradation.[1]

FeatureTechnical DetailDisposal Implication
Chemical Class Peptidomimetic (Ketoamide derivative)Resists hydrolysis; requires high-heat incineration.[1]
Solubility Soluble in DMSO, Ethanol; Poor in WaterWater-based spill cleanup is ineffective; use organic solvents.[1]
Bioactivity HCV NS3 Protease Inhibitor affinityTreat as a potent bioactive; prevent environmental release to avoid resistance development.[1]
RCRA Status Non-listed Hazardous WasteManage as "Hazardous Waste Pharmaceutical" (Subpart P logic).[2]

Decision Matrix: Waste Stream Segregation

The disposal route depends entirely on the form of the metabolite (Pure Standard vs. Biological Matrix).[1]

Disposal_Logic Start Identify M15 Waste Form IsPure Is it a Pure Chemical Standard? (Powder/Solvent Stock) Start->IsPure IsBio Is it in Biological Matrix? (Plasma, Urine, Microsomes) Start->IsBio ChemWaste Chemical Waste Stream (Non-Halogenated Organic) IsPure->ChemWaste Yes BioWaste Biohazardous Waste Stream (Red Bag/Sharps) IsBio->BioWaste Yes Incineration High-Temp Incineration (Destruction of Chemical Structure) ChemWaste->Incineration Mandatory Autoclave Autoclave/Sterilization (Pathogen Kill Only) BioWaste->Autoclave Step 1 Autoclave->Incineration Step 2 (Recommended for PACs)

Figure 1: Decision logic for segregating Boceprevir M15 waste based on matrix.[1] Note that while autoclaving kills pathogens in biological samples, it does not destroy the chemical structure of the drug metabolite.[1]

Scenario A: Disposal of Pure Reference Standards

Context: Expired vials, leftover stock solutions (DMSO/Methanol), or synthesis byproducts.[1]

The "Yellow Bin" Protocol (Chemical Destruction)

Because M15 is a synthetic organic chemical, it must be destroyed via oxidation (incineration) to break the peptide bonds and the cyclopropyl/ketoamide moieties.[1]

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass waste container compatible with solvents.[1]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Chemical."[1]

    • Constituents: Write "Boceprevir Metabolite M15" and the solvent name (e.g., "DMSO").

    • Hazard Check: Mark "Toxic" and "Irritant."

  • Segregation:

    • Keep separate from Oxidizers (to prevent reaction with the amine/amide groups).[1]

    • Keep separate from Halogenated Solvents (unless M15 is dissolved in DCM/Chloroform) to reduce disposal costs, though mixing is chemically safe.[1]

  • Final Destruction: Hand off to your EHS contractor for Incineration .[1]

    • Why? Landfilling (even in hazardous landfills) is discouraged for pharmaceuticals to prevent leaching into groundwater.

Scenario B: Biological Matrices (In Vitro/In Vivo)

Context: Microsomal incubations, plasma samples, or cell culture media containing M15.[1]

The "Trace Chemo" Logic

In clinical settings, trace chemotherapy waste is often incinerated.[1] Apply this "Precautionary Principle" to M15 research samples.

  • Solid Bio-Waste (Tips, Plates, PPE):

    • Collect in Red Biohazard Bags .

    • Crucial Step: If the concentration of M15 is high (>10 µM), tag the bag for Incineration rather than just steam sterilization (autoclave).[1] Autoclaving sterilizes the bacteria but leaves the drug molecule intact.

  • Liquid Bio-Waste (Media, Buffers):

    • Do not bleach and pour. Bleach may react with the nitrogenous groups in M15 but does not guarantee safe degradation.

    • Solidify with a polymer absorbent (e.g., polyacrylate) and dispose of as Solid Bio-Waste (Incineration track).[1]

Spill Management & Deactivation

Immediate response for benchtop spills of M15 stock.

Solubility Rule: M15 is hydrophobic.[1] Water will cause it to precipitate and stick to surfaces.

ParameterProtocol
PPE Nitrile gloves (double gloved recommended), Lab coat, Safety glasses.[1]
Solvent Choice Use Ethanol (70%) or Isopropanol to solubilize the spill.[1] Do not use water initially.[1][3]
Absorbent Inert absorbent pads or vermiculite.[1]
Deactivation Follow solvent wipe with a mild surfactant (soap/water) wash to remove residue.[1]
Disposal Place all spill debris (wipes, gloves) into the Chemical Waste container (Scenario A).

Regulatory Compliance (US/EU Context)

United States (EPA/RCRA)[1][5]
  • Status: Boceprevir and M15 are not P-listed or U-listed.[1]

  • Rule: 40 CFR Part 266 Subpart P (Management Standards for Hazardous Waste Pharmaceuticals).

  • Requirement: Even if not "listed," it exhibits toxicity characteristics of a bioactive agent.[1] It is a "Non-Creditable Hazardous Waste Pharmaceutical." It must be sent to a reverse distributor or TSDF (Treatment, Storage, and Disposal Facility) for incineration.[1]

European Union (EWC Codes)[1]
  • Code 18 01 09: Medicines other than those mentioned in 18 01 08 (cytotoxic/cytostatic).[1]

  • Disposal Path: Incineration at a licensed facility.[1][4]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10324367, Boceprevir.[1] Retrieved from [Link][1]

  • US Environmental Protection Agency (2019). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). Retrieved from [Link][1]

  • Ghosal, A., et al. (2011). Metabolism of boceprevir, a hepatitis C virus protease inhibitor, by human cytochrome P450 and aldoketoreductase enzymes.[1] Drug Metabolism and Disposition. (Provides context on M15 structure/stability). Retrieved from [Link]

Sources

Personal protective equipment for handling Boceprevir Metabolite M15

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Advisory: Containment & PPE Protocols for Boceprevir Metabolite M15 (CAS 1351791-45-1) To: Laboratory Operations & Safety Management From: Senior Application Scientist, Chemical Safety Division

Executive Safety Summary: The "Unknown Potency" Principle

Handling pharmaceutical intermediates like Boceprevir Metabolite M15 requires a paradigm shift from standard chemical hygiene to Potent Compound Safety . While Boceprevir (Victrelis) is a characterized protease inhibitor, its metabolites—specifically M15 (an oxidative or cleavage intermediate)—often lack established Occupational Exposure Limits (OELs).

Scientific Rationale for Elevated Protocols:

  • Sensitization Risk: Protease inhibitors are known sensitizers. Repeated low-level exposure can lead to irreversible respiratory sensitization or dermatological reactions.

  • The MIST Factor: Under FDA/ICH MIST (Metabolites in Safety Testing) guidelines, metabolites can exhibit distinct toxicological profiles from the parent drug. Until specific toxicology data confirms otherwise, M15 must be handled as an OEB 4 compound (Occupational Exposure Band 4) , assuming an OEL range of 1–10 µg/m³ .

This guide outlines a Zero-Excursion Protocol designed to protect your team not just from acute toxicity, but from immunological sensitization.

Risk Assessment & Engineering Controls

PPE is the last line of defense. Your primary safety architecture relies on containment.

State of MatterQuantityPrimary Engineering Control (PEC)Secondary Control
Solid / Powder < 10 mgClass II Type A2 Biosafety Cabinet (BSC) or Vented Balance Enclosure (VBE)Negative Pressure Lab
Solid / Powder > 10 mgIsolator (Glovebox) or Flexible Film GlovebagNegative Pressure Lab
Solution AnyChemical Fume Hood (Face velocity: 80-100 fpm)Spill Tray / Absorbent Mat

The PPE Matrix: Specification & Causality

Do not rely on generic lab supplies. The following specifications are non-negotiable for OEB 4 handling.

PPE CategorySpecificationScientific Causality (Why?)
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA (P100) filters. Alternative: N95/P100 Mask (ONLY if handling solutions in a functional fume hood).Protection Factor: A PAPR provides an Assigned Protection Factor (APF) of 25-1000, whereas an N95 offers only 10. For dusts with unknown potency, positive pressure prevents inward leakage.
Dermal (Hands) Double-Gloving: Inner: 4-mil Nitrile (Bright Color). Outer: 5-8 mil Nitrile (Extended Cuff).Breakthrough Time: Solvents used to dissolve M15 (e.g., DMSO, Methanol) can permeate nitrile. The inner glove acts as a visual breach indicator and secondary barrier.
Body Tyvek® 400 (or equivalent) Lab Coat/Coverall with elastic wrists.Particulate Holdout: Standard cotton coats trap dust in fibers, creating a secondary release source in common areas (cafeteria/office). Tyvek sheds particulates.
Ocular Indirect Vent Goggles or Face Shield (if not using full-face PAPR).Mucosal Absorption: Protease inhibitors can be absorbed through the tear ducts. Safety glasses with gaps are insufficient for dusts.

Operational Logic: The Decision Matrix

The following diagram illustrates the decision logic for selecting the correct containment strategy based on the physical state of M15.

PPE_Decision_Tree Start Handling Boceprevir Metabolite M15 State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Qty Quantity? Solid->Qty Hood Chemical Fume Hood + Double Nitrile Gloves + Safety Goggles Liquid->Hood Standard Protocol Small < 10 mg Qty->Small Large > 10 mg Qty->Large VBE Vented Balance Enclosure + N95/P100 Respirator + Tyvek Sleeves Small->VBE Minimize Dust Iso Isolator / Glovebox (Highest Containment) + Standard PPE Large->Iso Zero Exposure

Figure 1: Decision Matrix for containment selection based on physical state and quantity.

Step-by-Step Protocol: Donning & Doffing (Gowning)

The highest risk of exposure occurs not during handling, but during doffing (removal of PPE), where contaminated dust on outer surfaces can be aerosolized.

Phase 1: Entry (Donning)
  • Hygiene: Wash hands thoroughly.

  • Inner Layer: Don the inner pair of nitrile gloves. Inspect for tears.

  • Body Protection: Put on the Tyvek lab coat/coverall. Ensure the cuff of the lab coat covers the wrist of the inner glove.

  • Outer Layer: Don the outer pair of extended-cuff nitrile gloves. Pull the cuff over the Tyvek sleeve. This creates a shingle effect, shedding liquid/dust away from the skin.

  • Respiratory: Don respirator (N95 or PAPR). Perform a user seal check.

Phase 2: The Workflow
  • Static Control: Use an ionizing bar or anti-static gun if weighing powder. M15 powder may be static-prone, causing "jumping" during transfer.

  • Wet Method: Whenever possible, solubilize the solid immediately within the containment device to transition it to a lower-risk liquid state.

Phase 3: Exit (Doffing) - CRITICAL
  • Decon Gloves: While still in the hood/enclosure, wipe outer gloves with 10% bleach or 70% Isopropanol (IPA).

  • Outer Glove Removal: Remove outer gloves using the "beak method" (pinch and pull), turning them inside out. Dispose of in hazardous waste inside the hood.

  • Coat Removal: Unzip Tyvek coat. Peel it back from the shoulders, turning it inside out to trap particulates.

  • Respirator: Remove respirator last. Wipe down reusable PAPR units.

  • Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Decontamination & Disposal

Spill Management:

  • Solid Spill: Do NOT sweep. Use a HEPA vacuum designated for potent compounds or wet-wipe methods.

  • Liquid Spill: Absorb with chemically compatible pads.

Deactivation Chemistry: Protease inhibitors are often stable organic molecules.

  • Primary Deactivation: 10% Sodium Hypochlorite (Bleach) solution. Allow 15 minutes of contact time to oxidize the structure.

  • Rinse: Follow with water, then 70% Ethanol to remove bleach residue (preventing equipment corrosion).

Waste Stream:

  • All M15-contaminated solid waste (gloves, wipes, weigh boats) must be segregated into Incineration Only bins. Do not send to landfill.

Visualizing the Safety Workflow

This diagram details the operational flow to prevent cross-contamination.

Safety_Workflow Entry Entry Area (Clean Zone) Gowning Gowning Station (Double Glove/Tyvek) Entry->Gowning Buffer Buffer Zone Gowning->Buffer Work Active Work Zone (Hood/Isolator) Buffer->Work Waste Solid Waste (Incineration Bin) Work->Waste Contaminated Items Decon Decontamination (Bleach -> Water -> EtOH) Work->Decon Equipment Cleanup Exit Exit/Wash Decon->Exit Doffing Sequence

Figure 2: Operational workflow ensuring containment from entry to exit.

References

  • Merck & Co. (2011). Victrelis (Boceprevir) Prescribing Information & Safety Data. FDA Access Data. [Link]

  • SafeBridge Consultants . (2020). Occupational Health Categorization and Control Banding. SafeBridge. [Link]

  • U.S. Food and Drug Administration (FDA) . (2020). Safety Testing of Drug Metabolites (MIST) Guidance for Industry. FDA.gov. [Link]

  • Centers for Disease Control and Prevention (CDC) . (2023). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition - Appendix A: Primary Containment. CDC.gov. [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.